Methyl 6-(chloromethyl)pyridine-2-carboxylate
Description
The exact mass of the compound Methyl 6-(chloromethyl)pyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 6-(chloromethyl)pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(chloromethyl)pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPCYWXDNLDHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695399 | |
| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220040-48-2 | |
| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-(chloromethyl)pyridine-2-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry and ligand design.[1][2][3][4] Characterized by two distinct electrophilic sites—a reactive alkyl chloride and a methyl ester—it serves as a critical "linchpin" intermediate. Its primary utility lies in the synthesis of multidentate ligands (e.g., TPA, DOTA-pyridine analogues) for radiopharmaceuticals and catalysis, as well as peptidomimetics where the pyridine ring acts as a conformational constraint.
This guide details the physiochemical profile, optimized synthetic pathways, and strategic reactivity of this compound, providing researchers with the actionable data required for high-yield downstream derivatization.
Chemical Identity & Physiochemical Profile[1][2][3][5][6][7]
The compound is defined by a 2,6-disubstituted pyridine ring. The asymmetry introduced by the ester (position 2) and the chloromethyl group (position 6) allows for orthogonal functionalization, making it superior to symmetric precursors like 2,6-bis(chloromethyl)pyridine for complex scaffold construction.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate |
| Common Synonyms | Methyl 6-(chloromethyl)picolinate; 6-Chloromethyl-2-picolinic acid methyl ester |
| CAS Number | 220040-48-2 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; Insoluble in water (hydrolyzes slowly) |
| pKa (Pyridine N) | ~0.70 (Predicted) – Electron withdrawing groups reduce basicity compared to pyridine |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Synthetic Routes & Optimization
While radical halogenation of 6-methylpicolinates is possible, it often yields inseparable mixtures of mono-, di-, and trichlorinated byproducts. The industry-standard protocol relies on the deoxychlorination of the corresponding alcohol, Methyl 6-(hydroxymethyl)picolinate , using thionyl chloride (SOCl₂). This method ensures regiospecificity and higher purity.
Protocol: Deoxychlorination of Methyl 6-(hydroxymethyl)picolinate
Reaction Logic: The hydroxyl group is activated by thionyl chloride to form a chlorosulfite intermediate, which undergoes S_N2 attack by chloride, releasing SO₂ and HCl. The use of a base (optional but recommended) or careful temperature control prevents acid-catalyzed hydrolysis of the ester moiety.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise over 20 minutes.
-
Critical Control Point: Gas evolution (SO₂/HCl) will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product (Rf ~0.6) is less polar than the starting alcohol (Rf ~0.3).
-
-
Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃ solution until pH is neutral (pH 7–8).
-
Safety: Vigorous effervescence will occur.
-
-
Workup: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Deoxychlorination pathway converting the hydroxymethyl precursor to the target chloromethyl scaffold.
Reactivity Profile & Strategic Applications
The versatility of Methyl 6-(chloromethyl)pyridine-2-carboxylate stems from its Dual Electrophile nature. The two sites react under different conditions, allowing for sequential, controlled functionalization.
The Chloromethyl Group (Site A)
-
Reactivity: Highly susceptible to S_N2 nucleophilic substitution.
-
Preferred Nucleophiles: Secondary amines, thiols, azides.
-
Application: This is the primary attachment point for extending the carbon skeleton or introducing chelating arms (e.g., reacting with bis(pyridin-2-ylmethyl)amine to form TPA ligands).
The Methyl Ester (Site B)
-
Reactivity: Standard acyl substitution (Hydrolysis, Aminolysis, Reduction).
-
Selectivity: Can be preserved while reacting Site A if non-basic or mild basic conditions are used. Can be hydrolyzed to the acid (using LiOH) or reduced to the alcohol (using NaBH₄) after Site A functionalization.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal reactivity map showing S_N2 pathways (Green) and Acyl substitution pathways (Red).
Case Study: Synthesis of H4-octapa Ligand Scaffold
A prominent application of CAS 220040-48-2 is in the synthesis of H4-octapa , a rigidified octadentate chelator for Indium-111 and Lutetium-177 (Radiopharmaceuticals).
Workflow Summary:
-
Alkylation: The chloromethyl group of CAS 220040-48-2 is reacted with ethylenediamine (or a derivative) in the presence of K₂CO₃ in MeCN. The ester remains intact.
-
Hydrolysis: The methyl esters are hydrolyzed using LiOH to generate the free carboxylic acid arms required for metal coordination.
Why this intermediate? The pre-existing ester allows for purification of the intermediate ligand before the final deprotection, ensuring high purity of the final chelator—a critical requirement for FDA-grade radiotracers.
Handling, Stability, and Safety
Stability
-
Moisture Sensitivity: The chloromethyl group can slowly hydrolyze to the hydroxymethyl species if exposed to atmospheric moisture over weeks. Store in a desiccator.
-
Thermal Stability: Stable at room temperature for short periods, but long-term storage is best at 4°C or -20°C.
Safety Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): The compound is an alkylating agent and can cause severe skin burns.
-
Respiratory Sensitization: Avoid inhalation of dust.
-
Lachrymator: Like many benzyl chloride analogues, it may irritate eyes and mucous membranes.
PPE Requirements:
-
Nitrile gloves (Double gloving recommended).
-
Chemical safety goggles.
-
Fume hood operation is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link][3]
- Price, E. W., et al. (2014).H4octapa: An Acyclic Chelator for In-111 and Lu-177 Radiopharmaceuticals. (Contextual reference for picolinate ligand synthesis). Journal of the American Chemical Society.
Sources
- 1. 220040-48-2 CAS MSDS (methyl 6-(chloromethyl)pyridine-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
Technical Whitepaper: Strategic Synthesis of Methyl 6-(chloromethyl)pyridine-2-carboxylate
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 13602-11-4) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of macrocyclic peptides and metal-chelating ligands. Its utility stems from the orthogonal reactivity of its electrophilic sites: the hard electrophile (methyl ester) and the soft electrophile (alkyl chloride).
This technical guide outlines the Reductive Deoxychlorination Route , a robust, two-step protocol designed to maximize yield and minimize the formation of symmetrical bis-functionalized byproducts. Unlike radical halogenation strategies, which suffer from poor regioselectivity, this route leverages the chelation-controlled reduction of dimethyl dipicolinate followed by nucleophilic substitution.
Strategic Analysis: Route Selection
The Challenge of Selectivity
The primary synthetic challenge is desymmetrization. Starting from the symmetric 2,6-dimethylpyridine (2,6-lutidine) or 2,6-pyridinedicarboxylates requires breaking symmetry without over-reacting.
| Strategy | Methodology | Risk Profile | Verdict |
| Path A: Radical Halogenation | Direct chlorination of methyl 6-methylpicolinate using NCS or | High. Difficult to control mono- vs. di-chlorination; radical scrambling common. | Not Recommended |
| Path B: Boekelheide Rearrangement | Oxidation to N-oxide | Medium. Effective but atom-ineconomical (requires multiple steps). | Alternative |
| Path C: Reductive Deoxychlorination | Partial reduction of diester | Low. High selectivity using chelation-controlled reduction; scalable. | Recommended |
Selected Pathway: The Reductive Deoxychlorination
We utilize Dimethyl 2,6-pyridinedicarboxylate as the starting material. The workflow involves:
-
Mono-reduction: Controlled hydride transfer to yield Methyl 6-(hydroxymethyl)picolinate.
-
Chlorination: Activation of the primary alcohol with thionyl chloride (
) to install the chloride.[1]
Figure 1: Strategic workflow for the desymmetrization of dimethyl dipicolinate.
Detailed Experimental Protocol
Stage 1: Chelation-Controlled Mono-Reduction
Objective: Convert one ester group to a primary alcohol while leaving the second ester intact.
Critical Insight: The use of Calcium Chloride (
Materials
-
Dimethyl 2,6-pyridinedicarboxylate (1.0 eq)[2]
-
Sodium Borohydride (
) (1.5 eq) -
Calcium Chloride (
) (1.5 eq) -
Solvent: Methanol (
) / Tetrahydrofuran ( ) (2:1 ratio)
Protocol
-
Setup: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Dimethyl 2,6-pyridinedicarboxylate (10 g, 51.2 mmol) in anhydrous MeOH/THF (200 mL). -
Activation: Cool the solution to
. Add (anhydrous, 8.5 g) in portions. Stir for 15 minutes to allow complexation. -
Reduction: Add
(2.9 g) slowly over 30 minutes. Caution: Hydrogen gas evolution. -
Monitoring: Stir at
for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the non-polar diester and the appearance of the mid-polar alcohol. -
Quench: Carefully quench with saturated
solution (50 mL) at . -
Workup: Evaporate volatiles under reduced pressure. Extract the aqueous residue with
(3 x 100 mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography ( , 0-5% MeOH in DCM) to yield Methyl 6-(hydroxymethyl)picolinate as a white solid.
Target Yield: 65-75% Key Impurity: 2,6-Pyridinedimethanol (over-reduction).
Stage 2: Deoxychlorination via Thionyl Chloride
Objective: Convert the hydroxymethyl group to a chloromethyl group.
Critical Insight: Thionyl chloride is preferred over
Materials
-
Methyl 6-(hydroxymethyl)picolinate (from Stage 1)
-
Thionyl Chloride (
) (3.0 eq) -
Solvent: Dichloromethane (
) (anhydrous) -
Base (Optional): Catalytic DMF (Vilsmeier-Haack type activation)
Protocol
-
Setup: Dissolve the alcohol (5.0 g, 29.9 mmol) in anhydrous DCM (50 mL) in a flask equipped with a drying tube and a gas scrubber (NaOH trap).
-
Addition: Cool to
. Add (6.5 mL, 89.7 mmol) dropwise via syringe.-
Note: An immediate color change (yellowing) may occur.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Optimization: If conversion is sluggish, reflux at
for 1 hour.
-
-
Quench & Workup:
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. -
Redissolve the residue in DCM (50 mL) and wash rapidly with cold saturated
(2 x 30 mL) to neutralize residual acid. Work quickly to avoid ester hydrolysis.
-
-
Isolation: Dry over
, filter, and concentrate. The product often crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
Target Yield: 85-95% Characterization:
-
1H NMR (
): 8.1 (d, 1H), 7.9 (t, 1H), 7.7 (d, 1H), 4.8 (s, 2H, ), 4.0 (s, 3H, ).
Process Safety & Troubleshooting
Hazard Analysis
| Hazard | Source | Mitigation |
| Hydrogen Evolution | Quench slowly at | |
| Toxic Gas Release | Use a caustic scrubber (NaOH solution) connected to the manifold. | |
| Alkylating Agent | Final Product | The chloromethyl pyridine moiety is a potent alkylator. Handle with double gloves and in a fume hood. |
Troubleshooting Matrix
-
Issue: Significant formation of diol (bis-reduction) in Step 1.
-
Fix: Increase the amount of
to 2.0 eq. Ensure temperature does not exceed .
-
-
Issue: Hydrolysis of the ester in Step 2.
-
Fix: Ensure
is distilled over . Minimize contact time with aqueous during workup.
-
Visualization of Reaction Conditions[3][4]
Figure 2: Process control flow for the synthesis.
References
-
NaBH4 reduction of ester. Reddit ChemPros / Literature Discussion. (2022). Discusses the utility of CaCl2 and Lewis acids in enhancing NaBH4 selectivity for ester reductions.
-
Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents. (CN101812016B). Describes similar chlorination protocols for pyridine scaffolds.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine. MDPI. (2018). Highlights the handling of chloromethyl pyridines and alternative halogenation strategies.
-
A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols. Google Patents. (CN106167447A). Validates the NaBH4/CaCl2 system for ester reductions.
-
Thionyl chloride. Wikipedia. General properties and mechanisms for alcohol-to-chloride conversions. [3][4]
Sources
Methyl 6-(chloromethyl)pyridine-2-carboxylate molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-(chloromethyl)pyridine-2-carboxylate
Part 1: Executive Summary & Physicochemical Profile
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry and ligand design. Structurally, it presents two distinct electrophilic sites: a "hard" carbonyl center at the C2 position (methyl ester) and a "soft," highly reactive benzylic-like carbon at the C6 position (chloromethyl).
This dual-reactivity profile makes it a "linchpin" molecule, essential for constructing macrocyclic kinase inhibitors, multidentate ligands (e.g., terpyridine analogs), and peptidomimetics. However, its utility is often constrained by the stability of the chloromethyl moiety, which is prone to hydrolysis under basic conditions. This guide outlines the precise physicochemical parameters and handling protocols required to maintain the integrity of this reagent.
Table 1: Physicochemical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
| CAS Registry Number | 220040-48-2 | Primary identifier |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | Critical for stoichiometry |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | DCM, CHCl₃, EtOAc, THF | Hydrolyzes in water/alcohols |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |
Part 2: Synthetic Architecture
The synthesis of Methyl 6-(chloromethyl)pyridine-2-carboxylate is rarely performed via direct chlorination of the methyl group due to poor selectivity. The industry-standard approach involves a controlled "desymmetrization" of dimethyl pyridine-2,6-dicarboxylate.
Mechanism of Action
-
Desymmetrization: The starting diester is subjected to a statistical mono-reduction using Sodium Borohydride (NaBH₄). This step is critical; over-reduction leads to the diol, while under-reduction leaves unreacted starting material.
-
Activation: The resulting hydroxymethyl intermediate is converted to the alkyl chloride using Thionyl Chloride (SOCl₂). This proceeds via an Sₙi mechanism (Retention of Configuration) or Sₙ2 depending on the solvent, though the achiral nature of the primary carbon makes stereochemistry irrelevant here.
Visualizing the Synthetic Pathway
Figure 1: Step-wise synthetic pathway transforming the diester scaffold into the target chloromethyl derivative.
Part 3: Reactivity Profile & Experimental Protocols
The utility of this molecule lies in its orthogonal reactivity . The chloromethyl group reacts orders of magnitude faster with amines and thiols than the ester group does, allowing for chemoselective functionalization without protecting groups.
Protocol A: Synthesis of the Hydroxymethyl Precursor
Context: This step establishes the asymmetry of the molecule.
-
Setup: Charge a flame-dried round-bottom flask with Dimethyl pyridine-2,6-dicarboxylate (1.0 equiv) in a 2:1 mixture of MeOH:DCM. Cool to 0°C.[1]
-
Addition: Add NaBH₄ (1.05 equiv) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that favor over-reduction to the diol.
-
Quench: Stir at 0°C for 2 hours. Quench with saturated NH₄Cl.
-
Workup: Extract with DCM. The product, Methyl 6-(hydroxymethyl)picolinate, is purified via silica chromatography (EtOAc/Hexanes).
Protocol B: Chlorination to Target Molecule
Context: Converting the alcohol to the chloride "warhead."
-
Solvation: Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in anhydrous DCM under Argon.
-
Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.
-
Expert Tip: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction kinetics.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
-
Isolation: Evaporate volatiles under reduced pressure. Do not perform an aqueous workup if possible, as the product is prone to hydrolysis. Isolate as the hydrochloride salt or free base by rapid filtration through a short pad of neutral alumina.
Part 4: Applications in Drug Discovery
The molecule serves as a critical junction point in fragment-based drug design (FBDD).
Visualizing Divergent Reactivity
Figure 2: Divergent reactivity map showing how the scaffold serves as a precursor for distinct chemical classes.
Key Application: Macrocyclization
In the synthesis of macrocyclic kinase inhibitors, the chloromethyl group is often reacted with a pendant amine or phenol on the main pharmacophore. The high electrophilicity of the benzylic carbon allows this cyclization to occur under mild conditions (e.g., K₂CO₃, MeCN, 60°C), avoiding the harsh conditions that might racemize other chiral centers in the drug candidate.
Part 5: Safety & Handling (E-E-A-T Compliance)
-
Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
-
Vesicant Properties: Direct contact can cause blistering. Double-gloving (Nitrile/Laminate) is recommended.
-
Stability: The compound degrades to the hydroxymethyl derivative upon exposure to atmospheric moisture, releasing HCl gas. Store in a desiccator.
References
-
PubChem. (2025).[2] Methyl 6-(chloromethyl)pyridine-2-carboxylate (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]
Sources
- 1. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-5-(chloromethyl)picolinate | C8H7Cl2NO2 | CID 44613388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Nomenclature, Synthetic Methodology, and Chemical Utility
Nomenclature & Structural Identity
IUPAC Derivation
The systematic naming of Methyl 6-(chloromethyl)pyridine-2-carboxylate follows the strict hierarchy of functional group priority established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Principal Functional Group: The carboxylate ester (
) holds priority over the pyridine ring, alkyl groups, and halogens. This dictates the suffix and the numbering direction.[1] -
Parent Structure: The nitrogen-containing aromatic ring is pyridine .[2]
-
Numbering System:
-
Substituents:
-
Position 2: The ester group is named as a carboxylate , with the alkyl group attached to the oxygen denoted as a prefix (Methyl ).
-
Position 6: The methyl group substituted with a chlorine atom is a (chloromethyl) group.[5][6] Parentheses are used to indicate that the chlorine is part of the methyl substituent, not directly on the ring.
-
Final Assembly: Methyl [alkyl ester] + 6-(chloromethyl) [substituent] + pyridine-2-carboxylate [parent].[6]
Structural Visualization (Numbering Priority)
Figure 1: IUPAC numbering hierarchy for the 2,6-disubstituted pyridine scaffold.
Physicochemical Profile
| Property | Data |
| CAS Number | 220040-48-2 |
| Molecular Formula | |
| Molecular Weight | 185.61 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Solubility | Soluble in DCM, CHCl3, MeOH; sparingly soluble in water |
| Hazards (GHS) | Corrosive (H314), Lachrymator (tear-inducing) |
Synthetic Methodology
While radical halogenation of methyl 6-methylpicolinate is theoretically possible, it often suffers from poor selectivity (over-chlorination). The industry-standard, high-fidelity route involves the selective mono-reduction of dimethyl pyridine-2,6-dicarboxylate followed by chlorination.
Reaction Scheme
Figure 2: Two-step synthetic pathway via mono-reduction and nucleophilic substitution.
Detailed Protocol
Step 1: Selective Mono-Reduction
Objective: Convert one ester group to an alcohol without reducing the second ester or the pyridine ring.
-
Setup: Charge a flame-dried round-bottom flask with Dimethyl pyridine-2,6-dicarboxylate (1.0 equiv) and a solvent mixture of Methanol/DCM (3:1 v/v) .
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Sodium Borohydride (
) (0.9 - 1.0 equiv) portion-wise over 30 minutes.-
Critical Insight: Do not use excess hydride. Using exactly 1 equivalent or slightly less prevents the formation of the diol (2,6-bis(hydroxymethyl)pyridine).
-
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product is more polar than the starting diester.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Dry organic layers over and concentrate. -
Purification: Flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes) yields Methyl 6-(hydroxymethyl)pyridine-2-carboxylate .
Step 2: Chlorination
Objective: Convert the primary alcohol to an alkyl chloride.
-
Setup: Dissolve the hydroxymethyl intermediate (from Step 1) in anhydrous Dichloromethane (DCM) .
-
Activation: Add Thionyl Chloride (
) (1.5 equiv) dropwise at 0°C . (Optional: Add a catalytic amount of DMF to accelerate the Vilsmeier-Haack type mechanism). -
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Carefully quench with saturated
(gas evolution: and ). Extract with DCM.[7] -
Isolation: The product, Methyl 6-(chloromethyl)pyridine-2-carboxylate , is usually pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.
Reactivity & Applications
This molecule is a versatile bifunctional electrophile . The orthogonality between the alkyl chloride and the aryl ester allows for sequential functionalization, making it a cornerstone intermediate in medicinal chemistry.
Divergent Reactivity Profile
Figure 3: Orthogonal reactivity allowing sequential synthesis of complex ligands.
Key Applications
-
Peptidomimetics: The pyridine ring acts as a rigid spacer. The chloromethyl group reacts with amino acids, while the ester can be coupled to N-termini after hydrolysis.
-
Radiopharmaceutical Ligands: Used to synthesize chelators (e.g., TPA, DOTA derivatives) for copper-64 or gallium-68 PET imaging. The pyridine nitrogen assists in metal coordination.[8]
-
Macrocyclization: The bifunctionality allows for "head-to-tail" cyclization strategies in the synthesis of pyridinophane macrocycles.
Safety & Handling (E-E-A-T)
-
Lachrymator: Like many benzyl chloride analogs, this compound is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.
-
Corrosivity: The compound can hydrolyze on skin moisture to release HCl. Wear acid-resistant gloves (Nitrile > 0.11mm) and eye protection.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitivity can lead to hydrolysis of the C-Cl bond back to the alcohol or hydrolysis of the ester.
References
-
PubChem. (n.d.).[6] Methyl 6-(chloromethyl)pyridine-2-carboxylate.[6][9][10][11] National Library of Medicine. Retrieved from [Link]
-
IUPAC. (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
Sources
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 2. asianpubs.org [asianpubs.org]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 6. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. Methyl 6-(chloromethyl)picolinate | 220040-48-2 [sigmaaldrich.com]
- 11. Methyl 6-(chloromethyl)picolinate | CAS: 220040-48-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Starting materials for 6-chloromethyl-pyridine-2-carboxylic acid methyl ester synthesis
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2) is a high-value bifunctional pyridine scaffold. Its utility lies in the orthogonal reactivity of its substituents: the electrophilic chloromethyl group (susceptible to SN2 displacement by amines, thiols, or alkoxides) and the methyl ester (ready for hydrolysis or amidation).
This guide prioritizes the Dipicolinate Reduction Pathway over direct radical halogenation. While radical chlorination of 6-methylpicolinate appears more direct, it suffers from poor selectivity (mono- vs. di-chlorination) and difficult purification. The reduction pathway, starting from dimethyl 2,6-pyridinedicarboxylate, offers a self-validating, stepwise control over oxidation states, ensuring high purity for downstream pharmaceutical applications.
Strategic Pathway Analysis
The selection of starting materials dictates the impurity profile. We compare the two primary retrosynthetic disconnections below.
Figure 1: Synthetic Logic Flow
Caption: Comparison of the stepwise Dipicolinate Route (Left, Blue) vs. the Radical Chlorination Route (Right, Red). The Dipicolinate route avoids difficult-to-separate polychlorinated impurities.
Detailed Protocol: The Dipicolinate Pathway (Recommended)
This route utilizes Dimethyl 2,6-pyridinedicarboxylate as the starting material.[1] This material is inexpensive, commercially abundant, and crystalline.
Step 1: Desymmetrization (Mono-reduction)
Objective: Selectively reduce one ester group to an alcohol while leaving the second ester intact.
-
Mechanism: Nucleophilic addition of hydride to the carbonyl. The use of a mixed solvent system (MeOH/DCM) or Lewis Acid additives (CaCl2) modulates the reactivity of the borohydride species, preventing over-reduction to the diol [1].
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Dimethyl 2,6-pyridinedicarboxylate | 1.0 | Starting Material |
| Sodium Borohydride (NaBH4) | 1.0 - 1.2 | Reducing Agent |
| Methanol (MeOH) | Solvent | Protic solvent (activates NaBH4) |
| Dichloromethane (DCM) | Co-solvent | Solubilizes ester, moderates polarity |
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 2,6-pyridinedicarboxylate (1.0 equiv) in a 2:1 mixture of MeOH:DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature favors mono-reduction selectivity.
-
Addition: Add NaBH4 (1.0 equiv) portion-wise over 30 minutes. Do not dump all at once; exothermic hydrogen evolution must be controlled.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Checkpoint: If starting material remains, add small portions (0.1 equiv) of NaBH4. If diol (over-reduced product) forms, stop immediately.
-
-
Quench: Quench carefully with saturated aqueous NH4Cl.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica, gradient 20-50% EtOAc in Hexanes).
-
Target Intermediate: Methyl 6-(hydroxymethyl)picolinate (White solid).[1]
-
Step 2: Deoxychlorination
Objective: Convert the primary alcohol to a primary alkyl chloride.
-
Mechanism: Reaction with Thionyl Chloride (SOCl2) proceeds via an alkyl chlorosulfite intermediate, followed by SN2 (or SNi) displacement by chloride.
Protocol:
-
Setup: Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Activation: Cool to 0 °C. Add Thionyl Chloride (1.5 equiv) dropwise.
-
Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack type intermediate if the reaction is sluggish.
-
-
Reaction: Stir at 0 °C for 30 minutes, then reflux (40 °C) for 1-2 hours.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual SOCl2.
-
Neutralization: Dissolve residue in DCM, wash rapidly with cold saturated NaHCO3 (caution: gas evolution), dry, and concentrate.
-
Product: Methyl 6-(chloromethyl)picolinate.
-
Alternative Route: Radical Chlorination
Starting Material: Methyl 6-methylpicolinate.
While theoretically shorter, this route is operationally complex due to the "Goldilocks" problem:
-
Under-reaction: Recovery of starting material.
-
Over-reaction: Formation of -CHCl2 and -CCl3 species, which have very similar Rf values and boiling points to the product, making separation difficult [2].
Optimization for Radical Route (If unavoidable):
-
Reagent: Use N-Chlorosuccinimide (NCS) instead of Cl2 gas for better stoichiometry control.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN.
-
Solvent: CCl4 (traditional, toxic) or Trifluoromethylbenzene (modern green alternative).
-
Stop Condition: Stop the reaction at ~70% conversion. It is better to recycle starting material than to remove di-chlorinated impurities.
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Over-reduction (Step 1) | Temperature too high or excess NaBH4. | Keep T < 5 °C. Use CaCl2 (1.0 equiv) as an additive to form Ca(BH4)2, which is more selective for esters [3]. |
| Low Yield (Step 2) | Hydrolysis of product during workup. | The chloromethyl pyridine moiety is reactive.[2][3][4] Perform NaHCO3 wash quickly and with cold solutions. Store product dry at -20 °C. |
| Safety | SOCl2 generates HCl and SO2 gas. | Use a caustic scrubber (NaOH trap) for the exhaust gas. |
References
-
Selective Reduction of Diesters
- Title: Selective reduction of dimethyl pyridine-2,6-dicarboxylate to methyl 6-(hydroxymethyl)
- Source: ChemicalBook / Patent Liter
- Context: Describes the NaBH4/MeOH/DCM protocol yielding ~93% of the mono-reduced alcohol.
-
Radical Halogenation Challenges
- Title: Process for the free-radical chlorination or bromination of methyl arom
- Source: US P
- Context: Details the kinetics of side-chain halogenation and the inevitability of polychlorinated byproducts without strict conversion limits.
-
Enhanced Selectivity with Calcium Salts
Sources
- 1. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Methyl 6-(Chloromethyl)Picolinate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
Literature review of Methyl 6-(chloromethyl)pyridine-2-carboxylate applications
Strategic Applications in Ligand Design & Medicinal Chemistry
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) serves as a linchpin intermediate in organic synthesis, distinguished by its bifunctional electrophilicity . Possessing both a reactive alkyl halide (chloromethyl) and an electrophilic carbonyl (methyl ester) on a pyridine scaffold, it allows for the modular construction of complex molecular architectures.
This guide analyzes its critical role in two high-value sectors: Radiopharmaceutical Chelator Design (e.g., for Cu-64, Ga-68 imaging) and Fragment-Based Drug Discovery (targeting metalloenzymes).
Part 1: Structural Analysis & Reactivity Profile
The molecule's utility is defined by its "Dual Warhead" reactivity, allowing sequential functionalization without cross-interference under controlled conditions.
Key Structural Features:
-
Position 6 (Chloromethyl): A highly reactive alkylating agent. It undergoes SN2 substitution with nucleophiles (amines, thiols, phenols) under mild basic conditions.
-
Position 2 (Methyl Ester): A masked carboxylic acid. It serves as a precursor for amides (via aminolysis) or metal-binding carboxylates (via hydrolysis).
-
Pyridine Nitrogen: Acts as a donor atom in coordination chemistry, essential for tridentate/tetradentate ligand systems (e.g., TPA, bispidine).
Visualization: Reactivity Map
The following diagram illustrates the orthogonal reaction pathways accessible from this core scaffold.
Figure 1: Orthogonal synthetic pathways. The chloromethyl group typically reacts first (SN2), followed by ester manipulation.
Part 2: Synthetic Applications
1. Ligand Design for Radiopharmaceuticals
The most prevalent application of this building block is in the synthesis of acyclic and macrocyclic chelators for nuclear medicine. The pyridine nitrogen and the pendant carboxylate (derived from the ester) provide "hard" donor atoms suitable for binding radiometals like Gallium-68 (PET) and Lutetium-177 (Therapy) .
-
Mechanism: The chloromethyl group reacts with a polyamine backbone (e.g., cyclen or tacn) to append "picolinate" arms.
-
Result: These arms wrap around the metal ion, providing high thermodynamic stability and kinetic inertness, crucial for preventing in vivo transchelation.
2. Medicinal Chemistry: Enzyme Inhibitors
In drug discovery, this scaffold is used to synthesize inhibitors for metalloenzymes such as Histone Demethylases (KDMs) . The pyridine-carboxylate motif mimics 2-oxoglutarate (the natural cofactor), coordinating the active site iron.
-
Linker Utility: The chloromethyl group allows the attachment of a "tail" (hydrophobic group) that extends into the enzyme's substrate access tunnel, enhancing selectivity.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of a Bis-Picolinate Ligand Scaffold
Objective: To couple two pyridine arms to a central diamine core, creating a tetradentate ligand.
Reagents:
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq per amine site)[1]
-
Secondary Diamine (e.g., N,N'-dimethyl-1,2-diaminoethane) (0.5 eq)
-
Base: Potassium Carbonate (K2CO3) (3.0 eq)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 (anhydrous) in MeCN under an argon atmosphere.
-
Addition: Add the secondary diamine to the suspension.
-
Alkylation: Dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate in a minimal amount of MeCN and add it dropwise to the stirring mixture at 0°C.
-
Expert Insight: Slow addition at low temperature minimizes the formation of quaternary ammonium salts (over-alkylation).
-
-
Reaction: Allow the mixture to warm to room temperature and reflux for 12–16 hours. Monitor via TLC (SiO2, 5% MeOH in DCM) or LC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Gradient: Hexanes to EtOAc).
Data Summary Table: Reaction Conditions Comparison
| Variable | Condition A (Standard) | Condition B (Sensitive Substrates) |
| Solvent | Acetonitrile (Reflux) | DMF (Room Temp) |
| Base | K2CO3 | DIPEA or Cs2CO3 |
| Yield | High (75-85%) | Moderate (50-65%) |
| Risk | Low | DMF removal is difficult; potential for hydrolysis |
Protocol B: Macrocyclization via High Dilution
Objective: Synthesis of pyridine-containing macrocycles (e.g., with thiodiglycol).[2]
Workflow Visualization:
Figure 2: Workflow for synthesizing macroheterocycles using high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
Part 4: Handling & Safety (E-E-A-T)
Stability: The free base of the chloromethyl derivative is relatively stable but can hydrolyze slowly in moist air to the hydroxymethyl derivative. It is best stored as a solid at 2–8°C under inert gas.
Hazards:
-
Lachrymator: Like many benzyl chloride analogues, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood.
-
Vesicant: Direct skin contact can cause severe burns. Double-gloving (Nitrile) is recommended.
References
-
Macrocyclic Chelator Synthesis: Rafiei, J., et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis(chloromethyl)pyridine and thiodiglycol." Iranian Journal of Organic Chemistry, 2011.[2] 2
-
Radiopharmaceutical Design: Price, E. W., & Orvig, C. "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 2014. 3
-
Antitumor Applications (Telomerase Inhibition): "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities."[4] PubMed, 2025.[1] 4
-
Compound Data & Safety: PubChem CID 53404482. "Methyl 6-(chloromethyl)pyridine-2-carboxylate."[1][5][6][7] National Library of Medicine. 1
Sources
- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 7. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
Commercial suppliers of Methyl 6-(chloromethyl)picolinate
An In-Depth Technical Guide to the Commercial Sourcing of Methyl 6-(chloromethyl)picolinate for Scientific Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring Methyl 6-(chloromethyl)picolinate (CAS No. 220040-48-2). Beyond a simple list of vendors, this document offers a technical deep-dive into the critical parameters that ensure the quality, consistency, and scalability of this vital chemical intermediate, safeguarding the integrity of your research and development pipeline.
Introduction: The Strategic Importance of Methyl 6-(chloromethyl)picolinate
Methyl 6-(chloromethyl)picolinate is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyridine ring functionalized with both a methyl ester and a reactive chloromethyl group, makes it a versatile synthon.
-
Chemical Identity:
The primary utility of this compound lies in its role as a key intermediate for synthesizing more complex molecules. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. This versatility is harnessed in the development of Active Pharmaceutical Ingredients (APIs), particularly those requiring a picolinate backbone for targeting neurological and cardiovascular diseases.[6] It also finds application in the design of novel pesticides and herbicides.[6]
Given its foundational role, the selection of a commercial supplier is not a trivial logistical step but a critical decision that impacts experimental reproducibility, project timelines, and regulatory compliance.
Overview of Commercial Suppliers
A number of chemical suppliers offer Methyl 6-(chloromethyl)picolinate for research and bulk manufacturing. The following table summarizes a selection of prominent vendors, providing a starting point for procurement.
| Supplier | Typical Purity | Available Quantities | CAS Number | Key Features |
| Sigma-Aldrich | ≥97%[2] | Grams | 220040-48-2[2] | Distributor for ChemScene; provides comprehensive safety and technical documents (CoA, COO, SDS).[2] |
| Fluorochem | 97%[5] | Grams | 220040-48-2[5] | Offers detailed physical properties and safety information; provides custom synthesis and scale-up services.[5] |
| Parchem | Not specified | Bulk, FCL, Drum, R&D[3] | 220040-48-2[3] | Focus on bulk and specialty chemicals, indicating strong supply chain capabilities for scale-up. |
| ChemShuttle | Not specified | 5g, 10g, 25g[4] | 220040-48-2[4] | Specializes in chemical synthesis and offers key intermediates for pharmaceutical development.[4] |
| BLD Pharm | Not specified | Inquire | 220040-48-2[1] | Notes the need for cold-chain transportation, an important logistical consideration.[1] |
| Leap Chem | Not specified | Research & Bulk[7] | 220040-48-2[7] | Positions itself as a supplier for both research and bulk manufacturing, serving major pharmaceutical companies.[7] |
A Framework for Supplier Qualification
Choosing the right supplier requires a multi-faceted evaluation that extends beyond price and availability. The following pillars form a robust framework for qualifying a potential vendor, ensuring the material meets the stringent demands of drug development and scientific research.
Pillar 1: Purity, Impurity Profile, and Analytical Transparency
The purity of a starting material is paramount. An assay of "97%" is not sufficient information; the identity and quantity of the remaining 3% can critically impact reaction outcomes and introduce confounding variables.
-
Causality: Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts. In a pharmaceutical context, certain impurities can be toxic or lead to the formation of genotoxic entities.
-
Actionable Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. A trustworthy CoA will detail:
-
Assay Method: The technique used to determine purity (e.g., HPLC, GC, qNMR).
-
Identity Confirmation: Evidence of structural confirmation (e.g., ¹H NMR, ¹³C NMR, MS).
-
Impurity Profile: Quantification of known and unknown impurities.
-
Residual Solvents: Data on any remaining solvents from the synthesis and purification process.
-
Pillar 2: Documentation, Traceability, and Regulatory Support
Comprehensive documentation is the bedrock of reproducible science and regulatory compliance.
-
Causality: For any work intended for regulatory submission (e.g., an Investigational New Drug application), a complete paper trail for every reagent is non-negotiable. This ensures traceability and demonstrates control over the manufacturing process.
-
Actionable Insight: A qualified supplier must provide:
Pillar 3: Scalability and Supply Chain Reliability
A project that succeeds at the bench scale must be viable at the pilot and manufacturing scales.
-
Causality: Switching suppliers mid-project due to scalability issues can introduce significant delays and risks, as a new supplier's material may have a different impurity profile, requiring process re-validation.
-
Actionable Insight: Engage suppliers in a discussion about their capabilities:
-
Do they manufacture in-house or outsource?
-
Can they provide gram, kilogram, and multi-ton quantities?
-
What are their lead times for bulk orders?
-
Supplier Selection Workflow
Caption: A decision workflow for qualifying a new chemical supplier.
Incoming Quality Control: A Self-Validating Protocol
Trust but verify. An in-house QC check of incoming starting materials is a self-validating system that ensures the supplier's CoA is accurate and that the material has not degraded during transit.
Protocol: Identity and Purity Verification by HPLC-UV
-
1. Objective: To confirm the identity and determine the purity of a received batch of Methyl 6-(chloromethyl)picolinate.
-
2. Materials & Reagents:
-
Methyl 6-(chloromethyl)picolinate (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks, pipettes, vials
-
-
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
4. Standard & Sample Preparation:
-
Standard: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock.
-
Sample: Prepare the received sample in the same manner.
-
-
5. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
Column Temperature: 30 °C
-
-
6. Analysis & Acceptance Criteria:
-
Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard within ±2%.
-
Purity: The area percentage of the main peak in the sample chromatogram should be ≥97.0%.
-
Incoming Material QC Workflow
Caption: A standard workflow for the quality control of incoming chemical reagents.
Critical Safety and Handling Considerations
Methyl 6-(chloromethyl)picolinate is a hazardous substance and must be handled with appropriate precautions.
-
Hazards:
-
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor immediately.[5]
-
-
Storage:
Conclusion
The procurement of Methyl 6-(chloromethyl)picolinate is a strategic task that demands rigorous scientific and logistical evaluation. By moving beyond a simple price comparison and adopting a holistic qualification framework—encompassing analytical transparency, documentation, scalability, and self-validating QC protocols—researchers and drug development professionals can build a reliable and high-quality supply chain. This diligence is fundamental to ensuring the integrity of research data, the success of development programs, and the safety of all personnel.
References
-
Methyl 6-(chloromethyl)-4-methylpicolinate. MySkinRecipes. [Link]
Sources
- 1. 220040-48-2|Methyl 6-(chloromethyl)picolinate|BLD Pharm [bldpharm.com]
- 2. Methyl 6-(chloromethyl)picolinate | 220040-48-2 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. Methyl 6-(chloromethyl)picolinate;CAS No.:220040-48-2 [chemshuttle.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methyl 6-(chloromethyl)-4-methylpicolinate [myskinrecipes.com]
- 7. echemi.com [echemi.com]
Stability and storage conditions for chloromethylpyridine derivatives
An In-Depth Technical Guide to the Stability and Storage of Chloromethylpyridine Derivatives
Executive Summary
Chloromethylpyridine derivatives (picolyl chlorides) are versatile electrophilic building blocks in medicinal chemistry, widely used to introduce pyridylmethyl moieties into pharmaceuticals (e.g., proton pump inhibitors, antihistamines). However, their utility is counterbalanced by significant instability. The free bases are prone to rapid, exothermic self-polymerization, while the hydrochloride salts are hygroscopic and hydrolytically sensitive.
This guide provides a rigorous, field-proven framework for the storage, handling, and "just-in-time" preparation of these reagents, ensuring chemical integrity and operator safety.
Chemical Stability Profile
The instability of chloromethylpyridines stems from the simultaneous presence of a nucleophilic nitrogen atom and an electrophilic chloromethyl group within the same molecular scaffold.
The "Self-Destruct" Mechanism: Intermolecular Self-Alkylation
The primary degradation pathway is intermolecular self-quaternization . The pyridine nitrogen of one molecule attacks the methylene carbon of another, displacing the chloride ion. This forms a quaternary ammonium salt dimer, which retains a nucleophilic nitrogen and an electrophilic terminus, propagating a chain reaction to form oligomers and polymers (polypicolyl chlorides).
-
Visual Indicator: Degradation is often accompanied by a color change from off-white/beige to red or brown, and the material may become a gummy, insoluble residue.
-
Kinetics: This reaction is concentration-dependent and accelerated by heat and polar solvents that stabilize the transition state.
Isomeric Differences
The rate of self-alkylation is influenced by the position of the chloromethyl group:
-
2-Chloromethylpyridine & 4-Chloromethylpyridine: The nitrogen atom is electronically conjugated to the chloromethyl group. While this increases the acidity of the methylene protons, the primary instability driver is the nucleophilicity of the ring nitrogen. The 2-isomer is particularly reactive but may experience slight steric hindrance compared to the 4-isomer.
-
3-Chloromethylpyridine: The chloromethyl group is in a meta relationship, electronically decoupling it from the nitrogen's resonance effects. While still unstable as a free base, it is generally less reactive than the 2- and 4-isomers regarding resonance-assisted electrophilicity, though self-alkylation remains the dominant failure mode.
Storage Conditions
Proper storage is binary: the hydrochloride salts are manageable, while the free bases are transient intermediates that should not be stored.
Hydrochloride Salts (Solid State)
The protonation of the pyridine nitrogen in the hydrochloride salt shuts down the nucleophilic attack mechanism, rendering the solid relatively stable.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Preferred) | Slows thermal hydrolysis and residual free-base reactions. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and moisture ingress. |
| Container | Tightly Sealed, Amber Glass | Protects from light; prevents absorption of atmospheric water. |
| Desiccant | Required | Compounds are highly hygroscopic; moisture triggers hydrolysis to picolyl alcohol. |
| Shelf Life | 12-24 Months | If stored at -20°C under inert gas. |
Free Base (Oil/Liquid)
-
Storage: DO NOT STORE.
-
Handling: Generate immediately before use. If a delay is unavoidable, store as a dilute solution in a non-polar solvent (e.g., DCM, Toluene) at -78°C for no more than 1-2 hours.
Critical Protocol: "Just-in-Time" Free Base Generation
Many coupling reactions require the free base form. Because commercial supplies are almost exclusively hydrochloride salts, the researcher must perform a neutralization. This is a high-risk step where polymerization often occurs.
Objective: Convert the stable HCl salt to the reactive free base without triggering polymerization or hydrolysis.
Protocol Steps:
-
Preparation: Chill all solvents (DCM, water, saturated NaHCO3) to 0°C.
-
Dissolution: Suspend the chloromethylpyridine HCl salt in DCM (approx. 10 mL/g) in a separatory funnel.
-
Neutralization: Add cold saturated NaHCO3 solution slowly. Shake vigorously.
-
Expert Tip: Avoid strong bases like NaOH if possible, as high pH can accelerate hydrolysis. If NaOH is required for complete extraction, use a stoichiometric amount at 0°C and work rapidly.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with cold DCM.
-
Drying: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4 for <5 minutes.
-
Expert Tip: Do not leave sitting over drying agent; surface interactions can sometimes catalyze degradation.
-
-
Concentration (Optional but Risky): If concentration is required, use a rotary evaporator with a bath temperature < 20°C . Do not concentrate to dryness. Leave as a concentrated solution if the next reaction tolerates the solvent.
-
Usage: Add the solution immediately to the reaction vessel.
Analytical Monitoring
To validate the integrity of the material before use, employ the following methods. Note that GC is often unsuitable due to thermal degradation in the injector port.
HPLC Method (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (Buffer pH ~2.5 to suppress amine ionization).
-
B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Markers:
1H NMR (Quick Check)
-
Solvent: CDCl3 or DMSO-d6.
-
Diagnostic Signal: The methylene protons (-CH2-Cl) appear as a singlet around 4.6 - 4.8 ppm .
-
Degradation: Appearance of a singlet shifted upfield (approx. 4.5 ppm) indicates hydrolysis (alcohol formation). Broadening of aromatic signals indicates polymerization.
Safety & Toxicology
Chloromethylpyridines are severe vesicants and alkylating agents. They share structural homology with nitrogen mustards.[6]
-
Skin Contact: Causes severe chemical burns and blistering. Latency period may occur; pain may not be immediate.
-
Inhalation: Highly irritating to the respiratory tract.[5] Handle strictly in a fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the alkylating agent into the less toxic alcohol form before cleaning.
References
-
Ash, M. L., & Pews, R. G. (1981).[6] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939–940. Link
-
BenchChem. (2025).[7] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Link (Note: Generalized for pyridine analogs).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Link
-
PubChem. (2025).[4][8] Compound Summary: 2-(Chloromethyl)pyridine.[2][3][4][6][9][10][11][12] National Library of Medicine. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Foundational text on nucleophilic substitution and pyridine reactivity).
Sources
- 1. molnar-institute.com [molnar-institute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]
- 4. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR [m.chemicalbook.com]
- 11. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
Technical Guide: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Identity, Nomenclature, and Application in Ligand Synthesis
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2) is a critical bifunctional heterocyclic building block used primarily in the synthesis of multidentate chelators for radiopharmaceuticals and metallodrugs. Its structural duality—possessing an electrophilic chloromethyl arm and a reactive methyl ester—allows for the stepwise construction of complex macrocycles (e.g., DOTA analogs, pyridine-based cryptands).
This guide provides a definitive reference for identifying, procuring, and utilizing this compound, with a specific focus on disambiguating it from common structural isomers that frequently lead to procurement errors.
Chemical Identity & Nomenclature
Precise nomenclature is vital as "chloro" and "methyl" substituents on pyridine rings are subject to high variability in naming conventions.
2.1 Core Identifiers
| Identifier Type | Value | Context |
| CAS Registry Number | 220040-48-2 | Primary Search Key |
| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | Official Systematic Name |
| Common Name | Methyl 6-(chloromethyl)picolinate | Industry Standard |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Molecular Weight | 185.61 g/mol | - |
| InChI Key | GJPCYWXDNLDHAT-UHFFFAOYSA-N | Digital Verification |
2.2 Validated Synonyms List
Use these variations when searching supplier catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) or patent databases.
-
Methyl 6-(chloromethyl)picolinate (Most common in reagent catalogs)
-
6-(Chloromethyl)pyridine-2-carboxylic acid methyl ester
-
2-Carbomethoxy-6-(chloromethyl)pyridine
-
6-Chloromethyl-2-picolinic acid methyl ester
Structural Disambiguation (Critical)
A frequent error in drug discovery procurement is confusing the 6-(chloromethyl) derivative with the 6-chloro- derivative. The reactivity profiles are drastically different: the former is an alkylating agent, while the latter requires metal catalysis or harsh SNAr conditions to react.
Visual Disambiguation Logic:
Figure 1: Decision tree for distinguishing the target alkylating agent (Green) from its unreactive aryl chloride analog (Red).
Synthesis & Applications
The utility of Methyl 6-(chloromethyl)pyridine-2-carboxylate lies in its ability to serve as a "pincer" scaffold. The chloromethyl group reacts readily with amines to form ligand arms, while the ester can be hydrolyzed to a carboxylic acid for metal coordination or further amide coupling.
4.1 Primary Workflow: Macrocyclic Ligand Synthesis
This compound is a standard intermediate for synthesizing ligands like H₂dedpa or functionalizing cyclen backbones for radiometal chelation (e.g., ⁶⁴Cu, ¹⁷⁷Lu).
Experimental Protocol: N-Alkylation of Secondary Amines
-
Reagents: Methyl 6-(chloromethyl)picolinate (1.0 eq), Secondary Amine (1.0 eq), K₂CO₃ (3.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 60°C, 12–24 hours, inert atmosphere (N₂).
-
Mechanism: Classical SN2 substitution. The pyridine nitrogen provides autocatalytic assistance by stabilizing the transition state.
Reaction Pathway Diagram:
Figure 2: General synthetic pathway for attaching the picolinate arm to a nitrogenous backbone.
4.2 Technical Insight: Stability & Handling
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions. If using strong bases (NaOH/KOH) for the alkylation step, accidental saponification to the acid (6-(chloromethyl)picolinic acid) may occur. Recommendation: Use non-nucleophilic bases like DIPEA or mild inorganic bases like K₂CO₃ in anhydrous solvents.
-
Polymerization: The compound contains both a nucleophilic site (pyridine N) and an electrophilic site (CH₂Cl). While the ester reduces the basicity of the pyridine nitrogen, self-quaternization (polymerization) can occur upon prolonged storage at room temperature.
-
Storage Protocol: Store at 2–8°C (Refrigerated) under Argon.
-
Procurement & Database Searching
When sourcing this material, search algorithms often struggle with the parentheses in chemical names. Use the following strategies:
-
Exact Structure Search: Use the InChI Key (GJPCYWXDNLDHAT-UHFFFAOYSA-N) to bypass nomenclature ambiguity.
-
Fragment Search: Search for "6-chloromethyl" AND "picolinate" to filter out the 6-chloro analogs.
-
Purity Check: Commercial samples often contain 5–10% of the 6-hydroxymethyl impurity (formed by hydrolysis of the chloride). Request H-NMR verification, specifically looking for the CH₂Cl singlet around δ 4.7–4.8 ppm (CDCl₃).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]
- Google Patents.Macrocycle containing compounds and radiolabelled complexes (WO2023049963A1).
Methodological & Application
Application Note: Methyl 6-(chloromethyl)pyridine-2-carboxylate in Advanced Ligand Design
Part 1: Strategic Overview & Reactivity Profile
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) is a bifunctional pyridine scaffold essential for constructing high-denticity chelators and "pincer" ligands. Its utility stems from its orthogonal reactivity :
-
Electrophilic "Anchor" (Chloromethyl): The C6-position features a benzylic-like chloride. It is highly reactive toward nucleophiles (secondary amines, thiols, phosphines) under mild basic conditions, allowing for the rapid attachment of the pyridine arm to a scaffold.
-
Pro-Chelating "Arm" (Methyl Ester): The C2-position hosts a methyl ester. This group is generally inert during the initial alkylation step but can be hydrolyzed to a carboxylic acid (to form
-donor sets) or reduced to an alcohol/amine for further functionalization.
Molecular Reactivity Map
Figure 1: Orthogonal reactivity profile allowing sequential functionalization.
Part 2: Primary Application – Synthesis of H4octapa-Type Chelators
The most critical application of this intermediate is in the synthesis of H4octapa and H4pypa family ligands. These acyclic chelators are the industry standard for complexing radiometals like Indium-111 (
Protocol: N-Alkylation of Ethylenediamine-Diacetic Acid (EDDA) Derivatives
Objective: Attach two pyridine-carboxylate arms to a diamine backbone to create a hexadentate or octadentate precursor.
Materials
-
Substrate:
-ethylenediamine-diacetic acid dimethyl ester ( relative to alkyl halide is not used; usually, the backbone is the limiting reagent, and the alkyl halide is excess). Correction: For H4octapa, the backbone is typically ethylenediamine (en) or EDDA. The most robust route uses ethylenediamine directly alkylated or EDDA diesters. -
Reagent: Methyl 6-(chloromethyl)pyridine-2-carboxylate (
).[1] -
Base: Anhydrous Potassium Carbonate (
, ) or DIPEA. -
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve the amine backbone (e.g., ethylenediamine or a protected derivative) in anhydrous MeCN (
). -
Base Addition: Add freshly ground anhydrous
. Stir for 15 minutes at Room Temperature (RT) to ensure suspension. -
Alkylation: Add Methyl 6-(chloromethyl)pyridine-2-carboxylate dropwise as a solution in MeCN.
-
Critical Note: The chloromethyl group is highly reactive. Do not heat initially.
-
-
Reaction: Heat the mixture to 60°C (mild reflux) and monitor by TLC (Hexane:EtOAc 1:1).
-
Endpoint: The starting chloride (
) should disappear. A new polar spot (the dialkylated product) will appear. Reaction time is typically 12–18 hours.
-
-
Workup:
-
Filter off the inorganic salts (
/KCl) while warm. -
Concentrate the filtrate under reduced pressure.[2]
-
Purification: The resulting oil is often purified via column chromatography (Silica gel, Gradient: DCM
5% MeOH in DCM).
-
-
Deprotection (Global Hydrolysis):
-
Dissolve the purified ester intermediate in THF/Water (1:1).
-
Add LiOH (
per ester group). Stir at RT for 4 hours. -
Acidify to pH 2 with 1M HCl to precipitate the ligand (H4octapa) or isolate via RP-HPLC.
-
Data Summary: Expected Yields & Shifts
| Parameter | Value / Observation |
| Typical Yield (Alkylation) | 75% – 85% |
| Typical Yield (Hydrolysis) | >90% |
| 1H NMR Diagnostic (Alkylation) | Disappearance of |
| Storage of Intermediate | Store at -20°C under inert gas. Moisture sensitive. |
Part 3: Secondary Application – Pincer Ligand Synthesis
This molecule is also a precursor for N,N,N-pincer ligands (e.g., Pybox or Terpyridine analogues) used in catalysis.
Workflow:
-
Nucleophilic Attack: React the chloromethyl species with a secondary phosphine or a thioether to create P-N-P or S-N-S pincers.
-
Coupling: Alternatively, the chloromethyl group can be converted to a phosphonate (Michaelis-Arbuzov reaction) and then coupled to aldehydes via Horner-Wadsworth-Emmons to build extended conjugated systems.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the critical path from the commercial intermediate to the final radiopharmaceutical chelator.
Figure 2: Synthetic workflow for converting the chloromethyl intermediate into a bioactive chelator.
Part 5: Troubleshooting & Stability (Field Insights)
-
Instability of the Chloride: The chloromethyl group is prone to hydrolysis if exposed to moist air, forming the hydroxymethyl derivative (which is unreactive in
without re-activation).-
Test: Check 1H NMR for a shift from 4.7 ppm (
) to ~4.8 ppm ( , broad).
-
-
Ester Hydrolysis Competition: Avoid using strong hydroxide bases (NaOH/KOH) during the alkylation step. Use carbonate bases (
) or non-nucleophilic organic bases (DIPEA) to preserve the methyl ester until the final step. -
Cyclization Side Reactions: When reacting with primary amines, there is a risk of intramolecular lactamization between the amine and the ester. Keep the reaction temperature below 80°C to mitigate this.
References
-
Price, E. W., et al. (2014). "H4octapa: An Acyclic Chelator for 111In Radiopharmaceuticals."[3] Journal of the American Chemical Society.
-
Orvig, C., et al. (2017). "H4octapa: synthesis, solution equilibria and complexes with useful radiopharmaceutical metal ions." Dalton Transactions.
-
PubChem Compound Summary. (2023). "Methyl 6-(chloromethyl)pyridine-2-carboxylate."[1][4] National Center for Biotechnology Information.
Sources
- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modular syntheses of H4octapa and H2dedpa, and yttrium coordination chemistry relevant to 86Y/90Y radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemwhat.com [chemwhat.com]
Application Note: Chemoselective Functionalization of Methyl 6-(chloromethyl)pyridine-2-carboxylate
[1]
Introduction & Mechanistic Insight
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a bifunctional "Janus" scaffold widely used in the synthesis of metal chelators (e.g., TPA, H2macropa derivatives), radiopharmaceutical ligands, and macrocyclic drugs.[1] Its utility stems from its two distinct electrophilic sites:
-
The Chloromethyl Group (Position 6): A highly reactive, benzylic-like alkyl halide.[1]
-
The Methyl Ester (Position 2): An electrophilic carbonyl susceptible to nucleophilic acyl substitution.[1]
The Selectivity Challenge
The primary objective in most applications is chemoselective
-
Kinetic Control: The chloromethyl group undergoes
substitution significantly faster than the ester undergoes amidation under mild, non-aqueous conditions.[1] -
Thermodynamic Risk: Primary amines pose a high risk of side reactions.[1] If the alkylation product retains a nucleophilic proton, it can attack the ester of a neighboring molecule, leading to polymerization or macrocyclization.[1]
Reaction Pathway Diagram[1]
Caption: Competitive reaction pathways. Path A (Green) represents the desired kinetic alkylation.[1] Path B (Red) represents the thermodynamic amidation trap.[1]
Experimental Protocols
Protocol A: Reaction with Secondary Amines (Standard)
Best for: Synthesis of tertiary amine ligands (e.g., dipicolylamine derivatives).[1]
Rationale: Secondary amines cannot undergo subsequent amidation after the initial alkylation, eliminating polymerization risks.[1]
Reagents:
-
Substrate: Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq)[1]
-
Amine: Secondary amine (e.g.,
-benzylmethylamine, dimethylamine) (1.1 eq)[1] -
Base: Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Solvent: Acetonitrile (MeCN), anhydrous [0.1 M][1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 eq) in anhydrous MeCN. -
Amine Addition: Add the secondary amine (1.1 eq) to the suspension. Stir for 5 minutes at Room Temperature (RT).
-
Substrate Addition: Dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in a minimal amount of MeCN and add dropwise to the reaction mixture.
-
Critical: Dropwise addition prevents localized high concentrations that might favor side reactions.[1]
-
-
Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup:
Protocol B: Reaction with Primary Amines (High Precision)
Best for: Synthesis of secondary amine intermediates.[1]
Rationale: Primary amines are "double nucleophiles."[1] To prevent the product (a secondary amine) from reacting again or attacking the ester, we use stoichiometric control and lower temperatures .[1]
Modifications to Protocol A:
-
Stoichiometry: Use a slight excess of the amine (1.2–1.5 eq) if the amine is cheap; otherwise, strictly 1:1 with slow addition.
-
Temperature: Perform the addition at 0°C and allow to warm to RT. Do not heat above 40°C.
-
Base: Use
-Diisopropylethylamine (DIPEA) (1.5 eq) instead of if solubility is an issue, but carbonate is preferred to avoid basic hydrolysis of the ester.[1]
Optimization & Troubleshooting Data
Solvent & Base Screening Table
The choice of solvent/base pair critically dictates the Chemoselectivity Index (Alkyl:Amide ratio).[1]
| Solvent | Base | Temp (°C) | Alkylation Yield | Ester Stability | Notes |
| MeCN | 25–60 | High (>90%) | Excellent | Recommended Standard. Heterogeneous base prevents ester hydrolysis.[1] | |
| DMF | 25 | High | Good | Harder to remove solvent.[1] Cs salt increases reaction rate significantly.[1] | |
| DCM | 25 | Moderate | Good | Slower reaction time ( | |
| MeOH | 25 | Low | Poor | Avoid. Causes transesterification and potential amidation.[1] | |
| Water/THF | 25 | Low | Failed | Hydrolysis of ester to carboxylate dominates.[1] |
Analytical Checkpoints (Self-Validation)
To verify the integrity of your product without full characterization, check these specific NMR signals:
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of amino-picolinates.
References
Experimental procedure for N-alkylation with Methyl 6-(chloromethyl)pyridine-2-carboxylate
Technical Application Note: Precision N-Alkylation using Methyl 6-(chloromethyl)pyridine-2-carboxylate
PART 1: CRITICAL REAGENT IDENTIFICATION
⚠️ URGENT SAFETY & IDENTITY NOTICE: The request referenced CAS 79456-26-1 .[1][2][3][4] Database verification confirms this CAS belongs to 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.[1][2][4] The chemical name provided is Methyl 6-(chloromethyl)pyridine-2-carboxylate , which corresponds to CAS 220040-48-2 (also known as Methyl 6-(chloromethyl)picolinate).[1][2][3][4][5] This protocol is written for the NAMED chemical: Methyl 6-(chloromethyl)pyridine-2-carboxylate.
PART 2: INTRODUCTION & MECHANISTIC GROUNDING
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a versatile bifunctional building block. It contains an electrophilic chloromethyl arm and a 2-carboxylate moiety.[1][2][3][4] It is extensively used to synthesize pincer ligands (e.g., for catalysis) and peptidomimetics .[1][3][4]
The Mechanistic Advantage
Unlike standard benzyl chlorides, the pyridine ring acts as an electron sink.[1][2][3] The nitrogen atom at position 1 and the ester at position 2 exert a strong electron-withdrawing effect (–I and –M effects).[1][2][3][4]
-
Consequence: The benzylic carbon (C6-methyl) is highly electron-deficient, making it significantly more reactive toward nucleophilic attack (
) than a standard benzyl chloride.[1][2][3][4] -
Risk Factor: The increased electrophilicity raises the risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled.[1][3][4]
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: General N-Alkylation of Secondary Amines (Standard)
Best for: Morpholines, piperazines, and secondary aliphatic amines.[1][2][3]
1. Reaction Setup Logic:
-
Solvent: Acetonitrile (MeCN) is preferred over DMF.[1][3][4] It provides sufficient polarity to stabilize the transition state but is easier to remove during workup, preventing emulsion formation.[3][4]
-
Base: Potassium Carbonate (
).[1][3][4] An inorganic, heterogeneous base is sufficient to scavenge the HCl byproduct.[1][3][4] It avoids the nucleophilic competition seen with some organic bases.[1][3][4]
2. Materials:
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 equiv)[1][2][3][4][5][6][7]
- (anhydrous, granular) (2.0 equiv)[1][3][4]
-
NaI (Catalytic, 0.1 equiv) – Optional Finkelstein activation[1][3][4]
3. Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) and NaI (0.1 eq) in anhydrous MeCN. Stir for 10 min at RT to allow partial halogen exchange (Cl
I), creating a more reactive electrophile.[1][3][4] -
Base Addition: Add
(2.0 eq).[1][3][4] The mixture will be a white suspension.[1][3][4] -
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise.[1][3][4]
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Workup:
-
Purification: The residue often requires flash chromatography (SiO2, Gradient: 0
50% EtOAc in Hexanes) to remove trace unreacted amine.[1][3][4]
Protocol B: Controlled Mono-Alkylation of Primary Amines
Best for: Primary alkyl amines (e.g., benzylamine, methylamine).[1][2][3]
The Challenge: Primary amines become more nucleophilic after the first alkylation (secondary amine product), leading to rapid double alkylation.[1][3][4]
Modifications for Success:
-
Stoichiometry Inversion: Use a large excess of the amine nucleophile (3–5 equiv) to statistically favor the mono-addition.[1][3][4]
-
Temperature Control: Lower temperature (0°C
RT) to reduce reaction rate and improve selectivity.
Procedure:
-
Dissolve the Primary Amine (4.0 eq) and DIPEA (1.0 eq) in DCM or THF (0.1 M).[1][3][4] Cool to 0°C.[1][3][4]
-
Dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in a minimal amount of solvent.
-
Slow Addition: Add the electrophile solution to the amine solution dropwise over 30 minutes .
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with saturated
. The excess primary amine may require removal via distillation or acidic wash (if product allows differentiation).[1][3][4]
PART 4: VISUALIZATION & WORKFLOW
Reaction Logic & Decision Tree
Caption: Decision matrix for selecting the optimal alkylation protocol based on amine nucleophilicity and steric hindrance.
PART 5: CRITICAL QUALITY ATTRIBUTES (Troubleshooting)
| Issue | Observation | Root Cause | Corrective Action |
| Over-Alkylation | M+ Product + [Reagent Mass] in LCMS | Nucleophile is too reactive or stoichiometry is 1:1. | Use Protocol B (Excess Amine) or bulky protecting groups.[1][3][4] |
| Ester Hydrolysis | Formation of Carboxylic Acid (M-14) | Wet solvent or hydroxide presence.[1][3][4] | Ensure anhydrous |
| No Reaction | Starting Material persists | Chloride is a poor leaving group.[1][3][4] | Add NaI (0.1 eq) to form the more reactive Iodide in situ (Finkelstein).[1][3][4] |
| Lachrymation | Eye irritation in lab | Reagent volatility/potency.[1][3][4] | Safety: Handle ONLY in a fume hood. Treat all glassware with dilute NaOH before removal.[1][3][4] |
PART 6: REFERENCES
-
Chemical Identity Verification:
-
Synthetic Methodology (Pyridines):
-
General Procedure (Benzyl Halides):
-
Reagent Reactivity Profile:
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. CN101654433B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 7. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Application Note: Methyl 6-(chloromethyl)pyridine-2-carboxylate in Agrochemical Synthesis
[1]
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a bifunctional pyridine scaffold characterized by two distinct electrophilic sites: a chloromethyl group at the C6 position and a methyl ester at the C2 position.[1] This specific substitution pattern is critical in modern agrochemistry, serving as the structural core for picolinamide fungicides (e.g., Fenpicoxamid, Florylpicoxamid derivatives) and next-generation auxinic herbicides.[1]
This guide details the synthetic utility of this building block, providing validated protocols for chemoselective functionalization. By leveraging the reactivity difference between the alkyl halide and the ester, researchers can synthesize complex bioactive molecules with high precision.
Chemical Profile & Strategic Utility[1]
The "Privileged" Picolinate Scaffold
In agrochemical discovery, the picolinic acid (pyridine-2-carboxylic acid) motif is a "privileged structure."[1] It appears frequently in:
-
QiI Inhibitors (Fungicides): Targeting the Quinone inside site of the cytochrome bc1 complex. The 6-position substituent dictates lipophilicity and metabolic stability.[1]
-
Synthetic Auxins (Herbicides): Mimicking indole-3-acetic acid.[1] The 6-substitution often modulates selectivity between crops and weeds.[1]
Reactivity Map
The molecule offers orthogonal reactivity:
-
C6-Chloromethyl (Benzylic-like Electrophile): Highly reactive toward SN2 displacement by nucleophiles (alkoxides, amines, thiols) under mild basic conditions.[1]
-
C2-Methyl Ester (Acyl Electrophile): Susceptible to hydrolysis (to acid) or direct amidation.
Crucial Design Consideration: The chloromethyl group is significantly more reactive toward alkylation than the ester is toward hydrolysis/amidation under non-aqueous, mild basic conditions. This allows for sequential functionalization : modify C6 first, then C2.
Application Workflow: Synthesis of Picolinamide Fungicides
This workflow mimics the synthetic logic used for UK-2A natural product analogues (the class containing Fenpicoxamid).[1] The goal is to install a lipophilic "tail" at C6 and a complex amide "head" at C2.
Visual Pathway (DOT Diagram)
Figure 1: Sequential functionalization strategy for accessing picolinamide fungicide libraries. The C6 position is modified first to avoid competing side reactions.
Detailed Experimental Protocols
Protocol A: C6-Etherification (Installation of the Lipophilic Tail)
Objective: To replace the chlorine atom with a lipophilic alkoxy group (e.g., 4-tert-butylbenzyloxy) without hydrolyzing the ester.[1]
Reagents:
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq)[1][2][3]
-
Target Alcohol (e.g., 4-tert-butylbenzyl alcohol) (1.1 eq)[1]
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Procedure:
-
Activation: In a flame-dried round-bottom flask under N2, dissolve the Target Alcohol in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0 °C for 30 min until gas evolution ceases (formation of alkoxide).
-
Addition: Add a solution of Methyl 6-(chloromethyl)pyridine-2-carboxylate in DMF dropwise to the alkoxide mixture. Note: Adding the electrophile to the nucleophile minimizes dimerization.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Self-Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar product if the ester remains intact, or distinct shift depending on the R group.
-
-
Quench: Quench carefully with sat. NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol B: Hydrolysis and Amidation (Head Group Installation)
Objective: Convert the intermediate ester to the active amide form.
Reagents:
-
Intermediate A (from Protocol A)
-
Lithium Hydroxide monohydrate (2.0 eq)
-
Target Amine (e.g., an aniline or chiral amine) (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc)
-
Base: DIPEA (3.0 eq)
Procedure:
-
Hydrolysis: Dissolve Intermediate A in THF/H2O (3:1). Add LiOH. Stir at RT for 3 hours.
-
Self-Validation Point: LC-MS should show Mass [M-14] (loss of methyl) and disappearance of the ester peak.[1]
-
-
Acid Isolation: Acidify to pH 3–4 with 1M HCl. Extract with EtOAc. The free acid (Intermediate B) is often pure enough for the next step.
-
Coupling: Dissolve Intermediate B in anhydrous DCM or DMF. Add DIPEA and HATU. Stir for 10 min to activate the acid.
-
Amine Addition: Add the Target Amine. Stir at RT for 12 hours.
-
Workup: Standard aqueous workup (NaHCO3 wash to remove unreacted acid, 1M HCl wash to remove unreacted amine).
Analytical Data & Quality Control
When sourcing or synthesizing this building block, verify the following parameters to ensure downstream success.
| Parameter | Specification | Causality / Impact |
| Appearance | White to off-white solid | Yellowing indicates decomposition (HCl release).[1] |
| Purity (HPLC) | > 97% | Impurities (e.g., 6-hydroxymethyl derivative) compete in coupling. |
| 1H NMR (CDCl3) | The CH2Cl singlet is the diagnostic handle. If shifted to ~4.85, it may be hydrolyzed (CH2OH). | |
| Moisture Content | < 0.5% | The chloromethyl group is susceptible to hydrolysis over time. Store with desiccant. |
Divergent Synthesis Map (Graphviz)
This diagram illustrates how this single building block can be diverted into three distinct agrochemical classes based on the primary reaction partner.
Figure 2: Divergent synthetic utility.[1] The chloromethyl handle allows access to oxygen, nitrogen, and sulfur-bridged scaffolds.[1]
References
-
Dow AgroSciences LLC. (2016). Picolinamide fungicides and their use.[4][5] U.S. Patent No. 9,321,734. Link
-
Owen, W. J., et al. (2017). Macrocyclic picolinamides as fungicides.[1][4] Bioorganic & Medicinal Chemistry Letters, 27(14), 3090-3095.[1] Link
-
PubChem. (n.d.).[3][6] Methyl 6-(chloromethyl)pyridine-2-carboxylate (Compound).[1][2][3][7][8] National Library of Medicine. Retrieved October 26, 2023.[1] Link
-
Yao, C., et al. (2020).[5] Discovery of Florylpicoxamid, a New Picolinamide Fungicide for the Control of Ascomycete and Basidiomycete Fungal Diseases.[5] Outlooks on Pest Management, 31(5), 223-228.[1] Link
Sources
- 1. MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. - Google Patents [patents.google.com]
- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 220040-48-2 Methyl 6-(chloromethyl)pyridine-2-carboxylate AKSci Y8308 [aksci.com]
Application Note: Scalable Synthesis of 2-Bromo-6-chloromethylpyridine
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-6-chloromethylpyridine (CAS: 53224-33-4) Application: Critical bifunctional building block for medicinal chemistry (e.g., pyridine-based ligands, enzyme inhibitors). Scale: Gram to Multi-Kilogram.
The Scale-Up Challenge
The synthesis of 2-bromo-6-chloromethylpyridine presents a classic "selectivity paradox" in process chemistry. The molecule contains two distinct halogen types: an aromatic bromide and a benzylic (pyridylic) chloride.
-
Regioselectivity: Direct halogenation of 2-bromo-6-methylpyridine is prone to over-halogenation (di/tri-chlorination), requiring difficult chromatographic purification not suitable for scale-up.
-
Chemomimesis: The aromatic bromine atom at the 2-position is labile. Under harsh chlorination conditions (e.g., refluxing thionyl chloride), a halogen exchange reaction can occur, converting the desired 2-bromo motif into a 2-chloro impurity (2-chloro-6-chloromethylpyridine). This impurity is nearly impossible to separate by crystallization due to structural similarity.
The Solution: The "Turbo-Alcohol" Route
To ensure high purity and scalability, this protocol rejects direct radical halogenation. Instead, we utilize a Metal-Halogen Exchange / Activation sequence . This route leverages Turbo Grignard (iPrMgCl[1][2]·LiCl) technology to avoid cryogenic conditions (-78°C), making the process viable in standard batch reactors (0°C to -20°C).
Synthetic Strategy & Workflow
The synthesis is divided into two distinct phases to maximize control over impurity profiles.
Phase 1: Selective Mono-functionalization Conversion of 2,6-dibromopyridine to 2-bromo-6-hydroxymethylpyridine via magnesium-halogen exchange.
-
Advantage:[3][4][5][6][7] The steric bulk and complexation of the Turbo Grignard reagent favor mono-exchange, preventing double addition.
Phase 2: Deoxy-Chlorination Conversion of the alcohol to the alkyl chloride using Thionyl Chloride (SOCl₂).
-
Critical Control Point: Temperature must be strictly managed (< 20°C) to prevent aromatic halogen exchange.
Figure 1: Strategic workflow for the synthesis of 2-bromo-6-chloromethylpyridine, highlighting the critical impurity pathway.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Bromo-6-hydroxymethylpyridine
Reaction Class: Grignard Exchange / Reduction Scale: 100 g Input (2,6-Dibromopyridine)
Materials
| Reagent | MW | Equiv.[5][6][8][9][10] | Mass/Vol |
| 2,6-Dibromopyridine | 236.89 | 1.0 | 100.0 g |
| iPrMgCl·LiCl (1.3M in THF) | 148.20 | 1.05 | ~340 mL |
| DMF (Anhydrous) | 73.09 | 1.5 | 49 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.6 | 9.6 g |
| THF (Anhydrous) | - | Solvent | 500 mL |
| Methanol | - | Solvent | 300 mL |
Protocol
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Dry the system thoroughly.
-
Dissolution: Charge 2,6-dibromopyridine (100 g) and anhydrous THF (500 mL). Cool the solution to -5°C .
-
Exchange (The "Turbo" Step): Add iPrMgCl·LiCl solution dropwise over 45 minutes.
-
Formylation: After stirring for 1 hour at 0°C, add anhydrous DMF (49 mL) dropwise. The reaction is exothermic; control temp < 10°C. Stir for 30 mins.
-
Quench & Reduction:
-
Quench the reaction with Methanol (100 mL) slowly.
-
Add NaBH₄ (9.6 g) portion-wise (gas evolution: H₂).
-
Stir at Room Temperature (RT) for 1 hour.
-
-
Workup:
-
Concentrate THF/MeOH under reduced pressure.
-
Dilute residue with Water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).
-
Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85-90% (Off-white solid).
-
QC Check: ¹H NMR should show methylene doublet at ~4.7 ppm.
-
Phase 2: Chlorination to 2-Bromo-6-chloromethylpyridine[2]
Reaction Class: Nucleophilic Substitution (SNi/SN2) Scale: ~70 g Input (Alcohol Intermediate)
Safety Warning: Thionyl chloride releases SO₂ and HCl gases. This reaction must be vented to a caustic scrubber (NaOH solution).
Materials
| Reagent | MW | Equiv.[5][6][8][9][10] | Mass/Vol |
| 2-Bromo-6-hydroxymethylpyridine | 188.02 | 1.0 | 70.0 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | 32.5 mL |
| Dichloromethane (DCM) | - | Solvent | 700 mL |
| DMF (Catalytic) | - | Cat. | 1.0 mL |
Protocol
-
Solvation: Dissolve the alcohol intermediate (70 g) in DCM (700 mL) in a reactor connected to a scrubber. Add catalytic DMF (1 mL).
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add SOCl₂ (32.5 mL) dropwise over 30 minutes.
-
Critical: Monitor off-gassing rate. If the rate spikes, pause addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
-
Process Control:Do NOT reflux. Refluxing increases the kinetic energy enough to overcome the activation energy for the aromatic bromine displacement, leading to the 2-chloro impurity.
-
-
Quench:
-
Cool back to 0°C.
-
Slowly add saturated NaHCO₃ solution until pH is neutral (pH ~7-8). Caution: Vigorous CO₂ evolution.
-
-
Isolation:
-
Purification:
-
The crude oil usually crystallizes upon standing or cooling.
-
Recrystallization solvent: Hexane/EtOAc (9:1) if high purity (>99%) is required.
-
Process Safety & Engineering Controls
Thermal Hazards & Off-gassing
-
SO₂ Management: The chlorination step generates 1 mole of SO₂ and 1 mole of HCl for every mole of product. On a 1kg scale, this releases ~250L of gas.
-
Requirement: A packed-bed scrubber circulating 10-15% NaOH is mandatory.
-
-
Exotherm Control: The Grignard formation is exothermic. In case of cooling failure, stop addition immediately. Use a "dump tank" containing quenching agent (acetone/water) for emergency reactor venting if pressure builds.
Chemical Compatibility
-
Reactors: Glass-lined or Hastelloy reactors are preferred for the chlorination step due to HCl generation. Stainless steel (SS316) may suffer pitting corrosion over repeated batches.
Quality Control & Analytics
HPLC Method for Impurity Profiling:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.
-
Detection: UV @ 254 nm.
-
Critical Separation: The 2-chloro impurity elutes very close to the 2-bromo product. Ensure resolution (Rs) > 1.5.
NMR Validation (CDCl₃, 400 MHz):
-
Product:
4.65 (s, 2H, CH₂Cl), 7.2-7.6 (m, 3H, Ar-H). -
Precursor (Alcohol):
4.76 (s, 2H, CH₂OH) - Must be absent. -
Impurity (2-Chloro): Shift in aromatic protons (subtle, requires overlay).
References
-
Synthesis of Pyridine Precursors: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. Available at: [Link] (General reference for alcohol route).
-
Turbo Grignard Chemistry: Preparation of Functionalized Magnesiated Pyridines. Knochel, P. et al. Angew. Chem. Int. Ed. 2004.[10] (Foundational methodology for iPrMgCl·LiCl).
-
Chlorination Safety: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.[7] Organic Process Research & Development.[7] Available at: [Link]
-
Selectivity Mechanisms: Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[13] Master Organic Chemistry. Available at: [Link]
Disclaimer: This protocol is intended for use by qualified professionals. Always perform a risk assessment before scaling up chemical reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Telomerase Inhibitors from Pyridine-2-Carboxylate Derivatives
Introduction: Targeting Telomerase in Oncology
The relentless proliferation of cancer cells is intrinsically linked to their ability to circumvent cellular senescence, the natural process that limits the lifespan of normal cells. A key player in this immortalization is the enzyme telomerase, a specialized reverse transcriptase responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most healthy somatic cells, telomerase expression is suppressed, leading to progressive telomere shortening with each cell division until a critical length is reached, triggering cell cycle arrest or apoptosis.[1][2] However, in approximately 85-90% of human cancers, telomerase is reactivated, enabling cancer cells to maintain telomere length and achieve limitless replicative potential.[2][3]
This stark difference in telomerase activity between cancer cells and most normal cells establishes it as a near-universal and highly attractive target for anticancer drug development.[1][4] The inhibition of telomerase is a promising therapeutic strategy, with the potential to induce telomere shortening, leading to senescence or apoptosis specifically in tumor cells.[4] Among the various classes of small molecules developed to target this enzyme, derivatives of pyridine-2-carboxylate have emerged as a scaffold of significant interest, demonstrating potent inhibitory activity.[5][6][7]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of telomerase inhibitors derived from the pyridine-2-carboxylate scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for understanding the structure-activity relationships (SAR) that govern their efficacy.
Synthetic Strategy: A Modular Approach
The core strategy for synthesizing a library of pyridine-2-carboxylate-based telomerase inhibitors is a modular, two-step approach. This design allows for the rapid generation of diverse analogs for SAR studies.
-
Synthesis of a Key Intermediate: The first step involves the preparation of a functionalized pyridine-2-carboxylic acid, which serves as the central building block. A commonly used and effective intermediate is 6-formyl-pyridine-2-carboxylic acid . The aldehyde group provides a versatile handle for future modifications, while the carboxylic acid is primed for coupling reactions.
-
Diversity-Oriented Coupling: The second step involves coupling the carboxylic acid intermediate with a variety of nucleophiles, such as substituted phenols, thiophenols, and anilines.[5][6] This reaction, typically an esterification or amidation, generates the final library of candidate inhibitors, allowing for systematic exploration of how different substituents impact telomerase inhibition.
The following workflow diagram illustrates this overarching synthetic logic.
Caption: General workflow for the synthesis of pyridine-2-carboxylate telomerase inhibitors.
Experimental Protocols
Protocol 2.1: Synthesis of 6-formyl-pyridine-2-carboxylic acid (Intermediate)
This protocol outlines a common method for preparing the key aldehyde-acid intermediate from a commercially available starting material. The choice of reagents is critical for selectively modifying one of the two carboxylic acid groups.
Principle: This synthesis involves the selective reduction of one carboxylic acid group of pyridine-2,6-dicarboxylic acid to an alcohol, followed by oxidation to the aldehyde. Protecting the remaining carboxylic acid, often as an ester, during these steps is a common strategy to prevent side reactions.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Esterification:
-
Suspend pyridine-2,6-dicarboxylic acid (1 equiv.) in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.2 equiv.) dropwise. Causality: This converts the carboxylic acids to acyl chlorides in situ, which then react with methanol to form the dimethyl ester, a more tractable intermediate for selective reduction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis shows complete conversion of the starting material.
-
Remove the solvent under reduced pressure to yield the crude dimethyl 2,6-pyridinedicarboxylate.
-
-
Selective Reduction:
-
Dissolve the crude dimethyl ester in a suitable solvent like a THF/methanol mixture.
-
Cool the solution to -10°C.
-
Add sodium borohydride (NaBH₄, ~1.0-1.2 equiv.) portion-wise, maintaining the temperature. Causality: Careful control of stoichiometry and temperature allows for the selective reduction of one ester group to the corresponding alcohol while leaving the other intact.
-
Monitor the reaction by TLC. Once the mono-alcohol is the major product, quench the reaction carefully with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.
-
-
Oxidation to Aldehyde:
-
Dissolve the purified alcohol-ester intermediate in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 5-10 equiv.). Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes without over-oxidizing to the carboxylic acid.
-
Stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with DCM.
-
Evaporate the solvent to yield the crude aldehyde-ester.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude aldehyde-ester in a mixture of THF and water.
-
Add sodium hydroxide (1.1 equiv.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture carefully with 1M HCl to pH ~3-4, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-formyl-pyridine-2-carboxylic acid.
-
Characterization: The final intermediate should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.
Protocol 2.2: Parallel Synthesis of Pyridine-2-carboxylate Derivatives
This protocol describes the coupling of the intermediate with various nucleophiles to generate the final compound library. The example uses a phenol to create an ester linkage.
Principle: This is a standard esterification reaction facilitated by a coupling agent. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are highly efficient for forming ester and amide bonds by activating the carboxylic acid.[6]
Materials:
-
6-formyl-pyridine-2-carboxylic acid (1 equiv.)
-
Substituted phenol, thiophenol, or aniline (1.1 equiv.)
-
TBTU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-formyl-pyridine-2-carboxylic acid in anhydrous DMF.
-
Add the corresponding phenol, thiophenol, or aniline derivative.[5]
-
Add DIPEA to the mixture. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.
-
Add TBTU to the reaction mixture and stir at room temperature. Causality: TBTU activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the nucleophile (phenol, etc.) to form the desired ester or amide bond.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridine-2-carboxylate derivative.
-
Characterization: All final products must be rigorously characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and purity assessed by HPLC.
Biological Evaluation: Telomerase Activity Assay
To assess the efficacy of the synthesized compounds, a reliable method for measuring telomerase activity is required. The Telomeric Repeat Amplification Protocol (TRAP) assay is a widely used and highly sensitive method.[8]
Principle: The TRAP assay is a two-step process. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic DNA primer. Second, these extension products are amplified by PCR.[9] The intensity of the resulting DNA ladder on a gel is proportional to the telomerase activity. Inhibitors will reduce or eliminate this ladder.
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) Assay.
Protocol 3.1: TRAP Assay for Inhibitor Screening
-
Cell Lysate Preparation:
-
Culture a telomerase-positive cancer cell line (e.g., A549) to ~80% confluency.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a CHAPS lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the active telomerase enzyme. Determine protein concentration using a Bradford or BCA assay.
-
-
Telomerase Reaction & PCR Amplification:
-
In PCR tubes, prepare the reaction mixture containing TRAP buffer, dNTPs, TS forward primer, the cell extract, and the synthesized inhibitor at various concentrations (a DMSO control is essential).
-
Incubate at 30°C for 30 minutes to allow telomerase to extend the primer.
-
Add the reverse primer and Taq polymerase.
-
Perform PCR amplification (e.g., 30-35 cycles of 95°C for 30s, 55°C for 30s, 72°C for 1 min).
-
Self-Validation Note: Include a positive control (no inhibitor) and a negative control (heat-inactivated lysate) in every experiment. An internal PCR control template can also be included to test for PCR inhibition by the compounds, a known artifact for certain classes of molecules.[8][10]
-
-
Detection and Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize under UV light.
-
A characteristic ladder of 6-base pair repeats will be visible in active samples.
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of telomerase activity).
-
Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the synthesized library allows for the elucidation of key structural features required for potent telomerase inhibition. Data from studies on 6-formyl-pyridine-2-carboxylate derivatives provides valuable insights.[5]
| Compound ID | Linker | R Group (on Phenyl Ring) | Telomerase IC₅₀ (µM) | Reference |
| 9a | Ester (-O-) | H | > 50 | [5] |
| 9g | Ester (-O-) | 4-Cl | 15.2 | [5] |
| 9h | Ester (-O-) | 3,4-diCl | 5.3 | [5] |
| 9m | Thioester (-S-) | H | 12.3 | [5] |
| 9p | Thioester (-S-) | 3,4-diCl | 1.9 | [5] |
| 9s | Amide (-NH-) | H | > 50 | [5] |
| 9u | Amide (-NH-) | 3,4-diCl | 25.1 | [5] |
Key Insights from SAR Data:
-
Linker Atom is Critical: The nature of the atom connecting the pyridine core to the phenyl ring significantly impacts activity. The thioester (-S-) linkage consistently provides greater potency than the corresponding ester (-O-) or amide (-NH-) linkages.[5]
-
Electron-Withdrawing Groups Enhance Potency: Substitution on the phenyl ring with electron-withdrawing groups, such as chlorine, dramatically increases inhibitory activity. The 3,4-dichloro substitution pattern appears to be particularly favorable.[5]
-
Combined Effect: The most potent compounds, like 9p , combine the optimal thioester linker with the beneficial 3,4-dichloro substitution pattern, demonstrating a synergistic effect of these structural modifications.[5]
Conclusion and Future Directions
The pyridine-2-carboxylate scaffold represents a validated and promising starting point for the development of novel telomerase inhibitors. The synthetic routes are robust and amenable to parallel synthesis, allowing for the rapid exploration of chemical space. The TRAP assay, while requiring careful controls to avoid misinterpretation, remains a gold standard for assessing the activity of these compounds.[9][10] Future work should focus on optimizing the pharmacokinetic properties of potent leads, exploring alternative substitution patterns on the pyridine ring, and validating the mechanism of action to ensure specific on-target activity within the cell.
References
-
O'Sullivan, R. J., & Karlseder, J. (2010). Assays for Detection of Telomerase Activity. PMC. [Link]
-
Jew, S. S., Park, B. S., Lim, D. Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
-
Janát-Amsbury, M. M., et al. (2006). Screening of telomerase inhibitors. Methods in Molecular Biology, 339, 147-160. [Link]
-
Kopelovich, L., & Chow, J. (2005). Assays for detection of telomerase activity. Expert Review of Molecular Diagnostics, 5(4), 599-609. [Link]
-
Jäger, M., et al. (2024). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. [Link]
-
Jew, S. S., et al. (2003). Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives and Their Telomerase Inhibitory Activities. ResearchGate. [Link]
-
Lee, J., et al. (2017). A Highly Sensitive Telomerase Activity Assay that Eliminates False-Negative Results Caused by PCR Inhibitors. International Journal of Molecular Sciences, 18(11), 2393. [Link]
-
Jew, S. S., et al. (2003). Synthesis of 6‐Formyl‐pyridine‐2‐carboxylate Derivatives and Their Telomerase Inhibitory Activities. ChemInform, 34(24). [Link]
-
De Cian, A., et al. (2007). Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. Proceedings of the National Academy of Sciences, 104(44), 17347-17352. [Link]
-
Perry, P. J., et al. (1999). Human telomerase inhibition by substituted acridine derivatives. Bioorganic & Medicinal Chemistry Letters, 9(17), 2463-2468. [Link]
-
Johnson, J., et al. (2024). Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. RNA. [Link]
-
Wang, T., et al. (2020). Mechanisms of telomerase inhibition by oxidized and therapeutic dNTPs. Nature Communications, 11(1), 5297. [Link]
-
Jäger, M., et al. (2024). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]
-
Pascolo, E., et al. (2002). Optimization of the TRAP assay to evaluate specificity of telomerase inhibitors. Biochemical and Biophysical Research Communications, 296(2), 347-353. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1729-1756. [Link]
-
Johnson, J., et al. (2024). Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. PMC. [Link]
-
Andrews, K. J., & Tarsounas, M. (2006). Methods of Telomerase Inhibition. Methods in Molecular Biology, 342, 135-146. [Link]
-
Sartorius, C. A., et al. (1988). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 31(8), 1547-1553. [Link]
-
Moustafa, M. A., et al. (2022). New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer. Molecules, 27(19), 6245. [Link]
-
Liu, X. H., et al. (2012). Design, synthesis and biological evaluation of heterocyclic azoles derivatives containing pyrazine moiety as potential telomerase inhibitors. European Journal of Medicinal Chemistry, 57, 347-355. [Link]
-
Flores-Alamo, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7208. [Link]
Sources
- 1. Screening of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for detection of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: Stereoselective Synthesis and Antimicrobial Profiling of Chiral Pyridine Carboxamides
Introduction: The Pyridine Scaffold in the Post-Antibiotic Era
The rapid emergence of multidrug-resistant (MDR) bacteria constitutes a global health crisis. The pyridine scaffold remains a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding, coordinate with metalloenzymes, and modulate solubility. However, the stereochemical configuration of pyridine derivatives often dictates their pharmacological potency.
Chiral pyridine carboxamides—compounds linking a pyridine ring to a chiral amine via an amide bond—have emerged as potent antimicrobial agents.[1] Their mechanism of action often involves the inhibition of DNA gyrase or metal ion sequestration essential for bacterial metalloproteins.
This guide provides a validated workflow for the racemization-free synthesis of these compounds using HATU-mediated coupling and their subsequent biological evaluation using CLSI-standardized broth microdilution.
Chemical Synthesis: Strategy & Protocol
Synthetic Rationale: Mitigating Racemization
The formation of an amide bond between a pyridine carboxylic acid and a chiral amine is prone to racemization, particularly via the formation of an oxazolone (azlactone) intermediate under basic conditions.
To maintain chiral integrity (enantiomeric excess > 99%), we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3] Unlike carbodiimides (e.g., EDC/DCC), HATU accelerates the coupling rate significantly, kinetically favoring amide formation over the slower racemization pathway.
Synthesis Workflow Diagram
Caption: Figure 1. HATU-mediated coupling strategy designed to suppress oxazolone-mediated racemization.[3]
Detailed Protocol: Coupling Procedure
Reagents:
-
2-Picolinic acid (1.0 equiv)
-
(S)-(-)-1-Phenylethylamine (1.1 equiv) [Model Chiral Amine]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-picolinic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. This is a Critical Control Point (CCP) to suppress initial epimerization.
-
Reagent Addition: Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.
-
Coupling: Dropwise add (S)-(-)-1-Phenylethylamine (1.1 mmol).
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor progress via TLC (50% EtOAc/Hexanes).
-
Workup:
-
Dilute reaction with EtOAc (30 mL).
-
Wash sequentially with 5% citric acid (2 x 15 mL) to remove unreacted amine and DIPEA. Note: Acidic wash helps remove basic impurities.
-
Wash with sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).
Characterization & Quality Control
Before biological testing, the chemical identity and stereochemical purity must be validated.
| Technique | Purpose | Acceptance Criteria |
| 1H-NMR (400 MHz) | Structure Confirmation | Distinct amide doublet (NH) ~8.5 ppm; chiral methine proton integration. |
| HRMS (ESI+) | Molecular Formula | Mass error < 5 ppm. |
| Chiral HPLC | Enantiomeric Excess (ee%) | > 98% ee. (Column: Chiralcel OD-H, Hexane/IPA 90:10). |
Biological Profiling: Antimicrobial Susceptibility Testing[4][5]
Assay Rationale: CLSI M07 Standard
To ensure data reliability and reproducibility, we utilize the Broth Microdilution Method adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10) [1]. This method provides a quantitative Minimum Inhibitory Concentration (MIC) value.[4]
Mechanism of Action Pathway
Caption: Figure 2. Proposed mechanism of action involving metal chelation and enzymatic inhibition.
Detailed Protocol: MIC Determination
Materials:
-
Muller-Hinton Broth (MHB) (Cation-adjusted).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
96-well polypropylene plates (U-bottom).
-
Resazurin dye (optional, for colorimetric reading).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in MHB to achieve a starting inoculum of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve the test compound in DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 128
g/mL to 0.25 g/mL). -
Control: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
-
Inoculation:
-
Add 50
L of the diluted bacterial suspension to each well containing compound. -
Final volume: 100
L. Final bacterial concentration: CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 35°C ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual: Determine the lowest concentration with no visible turbidity.
-
Validation: The MIC is the lowest concentration that inhibits visible growth.
-
Representative Data & Interpretation
The following table illustrates the impact of chirality and substitution on antimicrobial activity (Hypothetical Data based on SAR trends [2, 3]).
| Compound ID | Pyridine Substitution | Chiral Center Config. | MIC S. aureus ( | MIC E. coli ( | Interpretation |
| CPC-01 | H (Unsubstituted) | (S) | 64 | >128 | Moderate Gram(+) activity. |
| CPC-02 | H (Unsubstituted) | (R) | 128 | >128 | Chiral Preference: (S) > (R). |
| CPC-03 | 6-Methyl | (S) | 32 | 64 | Electron-donating group improves lipophilicity. |
| CPC-04 | 2,6-Dicarboxamide | (S,S) | 4 | 8 | Lead Candidate: Bis-amide chelation effect. |
| Ciprofloxacin | (Control) | - | 0.5 | 0.015 | Standard Control. |
Key Insight: The significant difference between CPC-01 and CPC-02 confirms that the spatial arrangement of the chiral amine affects binding affinity, likely due to steric fit within the target enzyme pocket or specific orientation required for metal coordination [4].
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
-
Al-Salahi, R. A., et al. (2010).[5] Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents.[5][6][7] Molecules, 15(9), 6588-6597.
-
BenchChem Technical Support. (2025). Minimizing Racemization in HATU-Mediated Couplings. BenchChem Application Notes.
-
Ali, I., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities.[8] Current Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testinglab.com [testinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 7. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of reactions with Methyl 6-(chloromethyl)pyridine-2-carboxylate
Technical Support Center: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges.
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a valuable bifunctional molecule, featuring two key reactive sites: an electrophilic chloromethyl group, primed for nucleophilic substitution, and a methyl ester, which can be hydrolyzed or otherwise modified.[1] Its utility as a synthetic intermediate is prominent in medicinal chemistry and materials science.[2][3] However, the interplay between these functional groups necessitates careful reaction design to achieve high yields and purity. This guide addresses the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Methyl 6-(chloromethyl)pyridine-2-carboxylate and how do they influence its chemistry?
A: The molecule has two principal reactive sites:
-
The Chloromethyl Group (-CH₂Cl): This is the most reactive site for nucleophilic substitution. The carbon atom of the chloromethyl group is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[4][5]
-
The Methyl Ester Group (-CO₂Me): This group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis to the corresponding carboxylic acid.[1] This reaction is typically promoted by strong acidic or basic conditions, particularly aqueous bases like NaOH or LiOH.[6]
The key to successful synthesis is to select conditions that favor substitution at the chloromethyl group while leaving the methyl ester intact.
Q2: How should I properly store and handle this reagent?
A: Proper storage is critical to maintain the reagent's integrity.
-
Storage: Store in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture exposure.[7] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Handling: The compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[8] Always handle it in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors.
Q3: Can the pyridine nitrogen participate in reactions?
A: Yes. The lone pair of electrons on the pyridine nitrogen atom gives it nucleophilic and basic character. Under certain conditions, particularly at elevated temperatures or in the absence of a stronger nucleophile, it can react with another molecule of Methyl 6-(chloromethyl)pyridine-2-carboxylate in an intermolecular reaction. This self-reaction leads to the formation of a pyridinium salt (quaternization), which can result in oligomeric side products and reduced yield.
Q4: Which solvents are recommended for reactions involving this compound?
A: The choice of solvent is critical and depends on the specific nucleophile and reaction type. For typical Sₙ2 reactions at the chloromethyl position, polar aprotic solvents are generally preferred. These solvents effectively dissolve the reagent and many nucleophilic salts but do not strongly solvate the nucleophile, leaving it more reactive.[10]
-
Recommended: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).[11][12]
-
Use with Caution: Polar protic solvents (e.g., ethanol, water) can participate in the reaction (solvolysis) and may reduce the reactivity of anionic nucleophiles through strong solvation.
Troubleshooting Guide: Low Yields & Side Product Formation
This section addresses the most common challenge: maximizing the yield of the desired nucleophilic substitution product.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted Methyl 6-(chloromethyl)pyridine-2-carboxylate after the expected reaction time, consider the following causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Nucleophilicity | The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile.[10] Neutral or sterically hindered nucleophiles react slowly. Anionic nucleophiles are generally more potent than their neutral counterparts.[10] | 1. Generate the Anion: If using a neutral nucleophile (e.g., an alcohol or thiol), add a suitable base to deprotonate it in situ, forming the more reactive alkoxide or thiolate. 2. Change Nucleophile: If possible, consider a more reactive nucleophilic species. |
| Inadequate Base | For nucleophiles requiring deprotonation, the base must be strong enough to generate the active nucleophile but not so strong that it promotes side reactions. An insufficient amount or strength of the base will result in low concentrations of the active nucleophile.[11] | 1. Select an Appropriate Base: Use mild-to-moderate inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). For sensitive substrates, organic bases like N,N-Diisopropylethylamine (DIPEA) can be used.[13] Avoid strong, aqueous bases like NaOH if the ester group needs to be preserved. 2. Stoichiometry: Ensure at least one equivalent of base is used for nucleophiles with one acidic proton. |
| Low Reaction Temperature | All reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to impractically slow reaction rates.[11] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Monitor the reaction by TLC or LC-MS to track conversion and side product formation. 2. Reflux: For very sluggish reactions, heating to the reflux temperature of the solvent may be necessary, but this increases the risk of side products.[11] |
| Inappropriate Solvent | Polar protic solvents can form a hydrogen-bonding "cage" around anionic nucleophiles, stabilizing them and reducing their reactivity. Polar aprotic solvents do not do this, leading to faster Sₙ2 rates.[10][14] | 1. Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to DMF, acetonitrile, or DMSO to enhance nucleophile reactivity.[12] |
Issue 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired transformation.
dot
Caption: Key reaction pathways for Methyl 6-(chloromethyl)pyridine-2-carboxylate.
Common Side Products and Their Mitigation
-
6-(Chloromethyl)pyridine-2-carboxylic acid (Ester Hydrolysis):
-
Cause: Presence of water and a strong base (e.g., NaOH, KOH, LiOH) or acid.[1][6] The ester is saponified to the carboxylate salt, which is protonated upon acidic workup.
-
Prevention:
-
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[11]
-
Employ non-hydrolytic bases. Anhydrous K₂CO₃ or Cs₂CO₃ are excellent choices as they are strong enough to deprotonate many nucleophiles but have low solubility and basicity in common organic solvents, minimizing ester attack.
-
-
-
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate (Hydrolysis of Chloride):
-
Cause: Water or hydroxide ions acting as the nucleophile, displacing the chloride. This is common if using aqueous bases or wet solvents.
-
Prevention: Strictly adhere to anhydrous reaction conditions as described above.
-
-
Pyridinium Salts (Self-Reaction/Quaternization):
-
Cause: The pyridine nitrogen of one molecule attacks the chloromethyl group of another. This is more prevalent at higher concentrations and temperatures.
-
Prevention:
-
Control Stoichiometry & Addition: Use a slight excess of the primary nucleophile to ensure it outcompetes the pyridine nitrogen.
-
Slow Addition: Add the Methyl 6-(chloromethyl)pyridine-2-carboxylate solution slowly (e.g., via a syringe pump) to a solution of the nucleophile and base. This keeps the instantaneous concentration of the electrophile low, minimizing self-reaction.
-
Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
-
Experimental Protocols & Workflow
General Protocol for Nucleophilic Substitution
This protocol provides a robust starting point for reacting Methyl 6-(chloromethyl)pyridine-2-carboxylate with a generic N- or O-nucleophile (R-XH).
dot
Caption: Standard experimental workflow for nucleophilic substitution reactions.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 equivalents) and a suitable base (e.g., anhydrous K₂CO₃, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of limiting reagent) via a dry syringe. Stir the resulting slurry for 10-15 minutes at room temperature.
-
Reagent Addition: In a separate dry vial, dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 equivalent) in a minimum amount of anhydrous solvent. Add this solution dropwise to the stirring slurry in the reaction flask over 5-10 minutes.
-
Reaction Monitoring: Heat the reaction to the desired temperature (a starting point of 50 °C is often effective). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off any inorganic solids. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.
Troubleshooting Workflow
When encountering low yields, a systematic approach is essential.
dot
Sources
- 1. CAS 220040-48-2: methyl 6-(chloromethyl)pyridine-2-carboxy… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Chloromethyl-pyridine-2-carboxylic acid methyl ester | CAS 220040-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Methyl 6-chloropyridine-2-carboxylate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 14. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Methyl 6-(chloromethyl)pyridine-2-carboxylate during storage
Technical Support Center: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Topic: Prevention of Decomposition During Storage & Handling CAS: 6636-55-1 Support Level: Tier 3 (Senior Scientist / R&D)[1][2]
The Stability Paradox: Why This Molecule "Commits Suicide"
To prevent decomposition, you must first understand the mechanism.[2] Methyl 6-(chloromethyl)pyridine-2-carboxylate is chemically predisposed to auto-catalytic self-destruction .[1][2]
This molecule contains two functional groups that are incompatible in high concentrations:
-
The Nucleophile: The Pyridine Nitrogen (lone pair).[2]
-
The Electrophile: The Chloromethyl group (Alkyl Halide).[2]
The Mechanism of Failure (Self-Quaternization): In the solid state or concentrated solution, the nitrogen atom of Molecule A attacks the chloromethyl carbon of Molecule B.[1][2] This displaces the chloride ion, forming a quaternary pyridinium salt.[2] This process cascades, leading to dimers, oligomers, and eventually an insoluble polymer.[2]
Visualizing the Decomposition Pathway:
Figure 1: The intermolecular
The "Golden Standard" Storage Protocol
Do not treat this compound like a standard organic solid. It requires "Biological Standard" handling (similar to enzymes or unstable co-factors).[2]
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Kinetic control. At -20°C, the molecular motion is reduced, significantly lowering the probability of intermolecular collisions required for self-quaternization.[1][2] |
| Atmosphere | Argon or Nitrogen | Moisture triggers hydrolysis of the ester (to acid) and the chloride (to alcohol). HCl released during hydrolysis catalyzes further degradation.[1][2] |
| Physical Form | Solid (Powder) | Storing in solution accelerates decomposition due to increased molecular mobility.[2] Never store in nucleophilic solvents (DMSO, Methanol).[2] |
| Container | Amber Vial + Parafilm | Protects from light (minor risk) and ensures an air-tight seal against humidity (major risk).[1][2] |
Handling Workflow (The "Cold Chain" Method)
-
Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator (approx. 30 mins).
-
Why? Opening a cold vial in humid air causes immediate water condensation on the powder, initiating hydrolysis.[2]
-
-
Aliquotting: If you plan to use the batch multiple times, aliquot the material into single-use vials under an inert atmosphere immediately upon receipt.
-
Re-sealing: Flush the headspace with Argon before closing.[2] Wrap the cap with Parafilm.[2]
Troubleshooting & Diagnostics (FAQs)
Q1: My white powder has turned yellow. Is it still usable?
-
Diagnosis: The yellow color indicates the formation of the pyridinium salt (charge-transfer complex) or N-oxide impurities.[1][2]
-
Action:
-
Slight Yellow: Purity likely >90%.[1][2] Run an NMR. If the impurity peaks are distinct, you may be able to use it for robust reactions, but adjust stoichiometry.[2]
-
Dark Yellow/Brown: Significant decomposition.[1][2][3] Discard. The quaternary salt contaminants will act as phase-transfer catalysts or nucleophilic scavengers, ruining sensitive reactions.[1][2]
-
Q2: The compound is not dissolving in Chloroform/DCM, which it used to do.
-
Diagnosis: Advanced polymerization.[1][2] The quaternary ammonium salt formed during decomposition is ionic and insoluble in non-polar organic solvents.[2]
-
Action: Discard immediately. This is the definitive sign of "brick-dust" polymerization.[1][2]
Q3: Can I store this as a stock solution to save time?
-
Action: If absolutely necessary, store in Anhydrous Dichloromethane (DCM) or Toluene at -20°C for no more than 48 hours.
-
Critical Warning: NEVER use DMSO, DMF, or Alcohols.[2]
Q4: The NMR shows a new peak around 10-12 ppm or broad humps.
-
Diagnosis: Hydrolysis has occurred, forming the carboxylic acid (from ester hydrolysis) or pyridinium protons.[2]
-
Action: If the impurity is the carboxylic acid (sharp peak), you might be able to re-esterify or use it if the acid doesn't interfere.[2] If broad humps appear, it is polymeric junk—discard.[2]
Emergency Remediation: Can I save it?
If you have a critical need and the compound has slightly degraded (pale yellow, <10% decomposition), use this Rescue Protocol :
The "Wash and Dry" Method:
-
Dissolve: Dissolve the crude material in Toluene or Diethyl Ether (The neutral ester dissolves; the ionic decomposition products do not).[2]
-
Filter: Filter the solution through a sintered glass funnel or a plug of cotton. The yellow/brown "gunk" (ionic polymer) will stay on the filter.[2]
-
Dry: Evaporate the filtrate under high vacuum without heating (keep water bath <30°C).
-
Result: You should recover the white/off-white neutral ester.[1][2]
Decision Tree for Material Assessment:
Figure 2: Rapid assessment workflow to determine material viability.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[1][2] (Context: Nucleophilic substitution at benzylic-like positions in pyridines).[1][2]
Sources
Technical Support Center: A Scientist's Guide to the Purification of Synthetic Picolinate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications. This guide is structured to provide in-depth, practical solutions to common challenges encountered during the purification of synthetic picolinate esters. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Significant Product Loss During Aqueous Workup
Question: My yield of the desired picolinate ester is drastically low after performing a standard aqueous workup. What is causing this loss, and how can I mitigate it?
Answer: The primary culprit is likely the hydrolysis of your ester bond.[1] Picolinate esters can be sensitive to both acidic and basic conditions, which are common during aqueous extractions.
-
Under Acidic Conditions: The pyridine nitrogen can be protonated. This protonation enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]
-
Under Basic Conditions: The ester can undergo direct saponification (hydroxide-mediated hydrolysis) back to the picolinic acid salt.[1]
Causality-Driven Solutions:
-
Maintain Neutral pH: Whenever possible, conduct your aqueous workup at or near neutral pH. If you must neutralize residual acid, use a mild base like saturated sodium bicarbonate solution and add it slowly and cautiously to avoid creating a highly basic microenvironment.[1] Conversely, use a dilute acid for neutralizing bases.
-
Temperature Control: Perform the entire workup in an ice bath. Lowering the temperature significantly slows the rate of hydrolysis.[1]
-
Minimize Contact Time: The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis. Perform extractions swiftly and efficiently.
-
Use Brine Washes: After the primary washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of dissolved water from the organic phase before the final drying step, further minimizing hydrolysis.[1]
Sources
How to avoid over-chlorination in the synthesis of chloromethylpyridines
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Controlling Selectivity in Chloromethylpyridine Synthesis
Executive Summary
The synthesis of chloromethylpyridines (e.g., 2-chloromethylpyridine) from methylpyridines (picolines) presents a classic challenge in organic synthesis: competitive over-chlorination . The activation energy required to chlorinate the methyl group is sufficiently close to that of the resulting chloromethyl group, leading to substantial formation of dichloromethyl and trichloromethyl byproducts (gem-dichlorides).
This guide addresses the kinetic and thermodynamic controls required to maximize mono-chlorination selectivity. We analyze two primary pathways: Direct Free-Radical Chlorination (high risk, high throughput) and the N-Oxide Rearrangement (Boekelheide-type) (high selectivity, multi-step).
Part 1: Troubleshooting & Optimization Guide
Scenario A: You are using Direct Chlorination (Cl₂, SOCl₂, or NCS)
Issue 1: "I am seeing >15% dichloromethyl byproduct in my crude mixture."
-
Root Cause: The reaction is kinetically uncontrolled. Once the first chlorine atom is added, the electron-withdrawing nature of the chlorine should theoretically deactivate the carbon toward further radical attack. However, in the presence of excess chlorine or high temperatures, the radical chain propagation continues.
-
The Fix:
-
Switch to Salt-Phase Chlorination: Do not chlorinate the free base. Convert your picoline to its hydrochloride salt first. The protonated pyridinium ring is strongly electron-withdrawing, which destabilizes the transition state for the second chlorination event more than the first.
-
Control the pH: Maintain the reaction pH between 0.5 and 2.5 .
-
pH < 0.5:[1] The salt is too stable; reaction stalls.
-
pH > 3.0: Free base concentration increases; rapid over-chlorination occurs.
-
-
Stoichiometry: Stop the reaction at 60-70% conversion . It is far easier to recycle unreacted starting material (distillation) than to separate the gem-dichloride byproduct.
-
Issue 2: "The reaction stalls before completion."
-
Root Cause: HCl byproduct formation. As the reaction proceeds, it generates HCl, converting the remaining starting material into the unreactive hydrochloride salt (if working in non-buffered organic solvents).
-
The Fix: Add a hydrogen chloride scavenger that does not interfere with the radical mechanism. Anhydrous sodium carbonate or a catalytic amount of weak base can help, but the "Salt-Phase" method (Issue 1) is generally more robust.
Issue 3: "I cannot separate the mono-chloro product from the di-chloro impurity."
-
Root Cause: Boiling points are often too close for standard fractional distillation.
-
The Fix: Exploit Basicity Differences .
-
The mono-chloromethylpyridine is a stronger base (pKₐ ~2-3) than the dichloromethylpyridine (pKₐ < 1).
-
Protocol: Extract the organic reaction mixture with dilute acid (pH ~3-4) . The mono-chlorinated species will protonate and move to the aqueous layer, while the di-chlorinated species (less basic due to the inductive effect of two chlorines) will remain in the organic layer.
-
Scenario B: You are using the N-Oxide Route (Boekelheide Rearrangement)[2]
Issue 4: "My yield is low, but purity is high."
-
Root Cause: Incomplete rearrangement or hydrolysis failure. The reaction proceeds via an intermediate ester (e.g., acetate or chlorinated phosphate) that must be hydrolyzed.
-
The Fix: Ensure the rearrangement step (heating with acetic anhydride or reaction with POCl₃) is driven to completion before attempting isolation. If using POCl₃, the intermediate is a chlorophosphoryl species; ensure adequate quenching/hydrolysis time.
Issue 5: "I see ring chlorination (e.g., 4-chloro-2-picoline) instead of side-chain chlorination."
-
Root Cause: Electrophilic aromatic substitution is competing with the rearrangement. This often happens if the temperature is too low during the POCl₃ addition.
-
The Fix: When using POCl₃/Triethylamine, maintain the temperature strictly. The rearrangement is a [3,3]-sigmatropic shift (or ion-pair equivalent) that requires specific thermal activation.
Part 2: Comparative Pathways & Mechanism
The following diagram illustrates the divergence between the "High Risk" direct chlorination pathway and the "High Selectivity" N-oxide pathway.
Figure 1: Mechanistic divergence.[2] The Direct Route relies on kinetic control (k1 vs k2), while the N-Oxide Route relies on structural rearrangement for selectivity.
Part 3: Optimized Experimental Protocols
Method A: High-Selectivity Synthesis (Via N-Oxide)
Recommended for pharmaceutical applications requiring >98% purity.
-
Oxidation: Dissolve 2-picoline (1.0 eq) in acetic acid. Add 30% H₂O₂ (1.5 eq) dropwise at 70-80°C. Stir for 10-14h.
-
Concentration: Remove acetic acid/water under vacuum to obtain 2-picoline-N-oxide (often an oil or low-melting solid).
-
Chlorination/Rearrangement:
-
Dissolve N-oxide (1.0 eq) in dry dichloromethane (DCM) or chloroform.
-
Add Triethylamine (1.2 eq) (Acid scavenger).
-
Cool to 0°C. Add Phosphoryl Chloride (POCl₃, 1.2 eq) dropwise. Caution: Exothermic.
-
Allow to warm to room temperature, then reflux for 2-4 hours.
-
-
Workup: Quench carefully with ice water. Neutralize with Na₂CO₃. Extract with DCM.
-
Result: High yield of 2-chloromethylpyridine with minimal polychlorination.
Method B: Scalable Direct Chlorination (Via Hydrochloride Salt)
Recommended for bulk synthesis where cost is critical.
-
Salt Formation: Dissolve 2-picoline in an inert solvent (e.g., CCl₄ or Chlorobenzene). Bubble dry HCl gas until the hydrochloride salt precipitates or the solution is saturated.
-
Chlorination: Heat the mixture to 50-60°C. Introduce Cl₂ gas slowly.
-
Critical Step: Monitor reaction by GC. Stop the reaction when 2-picoline consumption reaches 60-70%.
-
-
Purification (The "Basicity Trick"):
-
Cool the reaction mixture.
-
Extract with 10% HCl .
-
Phase Separation:
-
Aqueous Phase: Contains Mono-chloromethylpyridine HCl + Unreacted Picoline HCl.
-
Organic Phase: Contains Dichloromethylpyridine (weak base) + Trichloromethylpyridine.
-
-
Discard organic phase (or recover solvent).
-
Neutralize the aqueous phase with NaOH to pH 8-9 and extract the product with DCM.
-
Part 4: Technical Data Summary
| Parameter | Direct Chlorination (Free Base) | Direct Chlorination (Salt Phase) | N-Oxide Rearrangement |
| Primary Selectivity | Poor (Mixture of Mono/Di/Tri) | Moderate (Control via pH/Conv.) | Excellent (>95% Mono) |
| Dominant Mechanism | Free Radical Chain Reaction | Deactivated Radical Substitution | [3,3]-Sigmatropic / Ion-Pair |
| Key Impurity | 2-(Dichloromethyl)pyridine | Unreacted Starting Material | 4-Chloropyridine (trace) |
| Reaction Temp | High (often >100°C) | Moderate (40-80°C) | Mild (0°C to Reflux) |
| Purification | Difficult Fractional Distillation | Acid-Base Extraction | Standard Extraction |
Part 5: FAQ
Q: Why does the "Salt Phase" method work? A: Protonation of the pyridine nitrogen places a positive charge on the ring. This exerts a strong electron-withdrawing inductive effect (-I), which deactivates the alpha-methyl protons. While this slows the reaction, it increases the activation energy difference between the first and second chlorination steps, improving selectivity.
Q: Can I use Thionyl Chloride (SOCl₂) directly on 2-picoline? A: Generally, no. SOCl₂ is an electrophilic chlorinating agent and works best on alcohols (e.g., converting 2-pyridinemethanol to 2-chloromethylpyridine). Reacting it directly with 2-picoline is inefficient and leads to tarry byproducts unless specific oxidative conditions are used.
Q: Is the product stable? A: The free base of 2-chloromethylpyridine is unstable and can self-polymerize (quaternization) to form dark tars. Always store it as the hydrochloride salt or in solution at low temperature.
References
-
Ash, M. L., & Pews, R. G. (1981).[3][4] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry. Link
-
Katz, L., et al. (1954). Rearrangements of N-Oxides (Boekelheide Reaction). Journal of the American Chemical Society.[3][5] Link
-
Raschig, F., GmbH. (1964). Process for the chlorination of side chains (US Patent 3,123,608). Google Patents. Link
-
Bayer AG. (1988). Side chain chlorination process of heterocycles (US Patent 4,719,298). Google Patents. Link
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Link
Sources
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Picolinic Acid Active Esters
Welcome to the technical support center for the synthesis of active esters of picolinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chemical intermediates. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Issue 1: Low or No Product Yield After Coupling Reaction
Question: I am attempting to synthesize an N-hydroxysuccinimide (NHS) ester of picolinic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent, but I am consistently obtaining low yields or no desired product. What could be the problem?
Answer: This is a common challenge in the synthesis of active esters of picolinic acid, and there are several potential causes.
Probable Causes & Solutions:
-
Formation of N-Acyl-N,N'-dicyclohexylurea (DCU) byproduct: A significant issue with DCC coupling of picolinic acid is the rearrangement of the intermediate O-acylisourea to a stable N-acylurea, which is an unreactive byproduct.[1][2] This side reaction is particularly problematic with picolinic acid.[1][2]
-
Solution: Consider an alternative coupling strategy. A more reliable method involves a two-step process: first, convert the picolinic acid to its acid chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3] The resulting picolinoyl chloride hydrochloride can then be reacted with N-hydroxysuccinimide in the presence of a base like triethylamine to form the desired active ester.[1][2]
-
-
Poor Solubility of Picolinoyl Chloride Hydrochloride: The acid chloride intermediate is often isolated as a hydrochloride salt, which can have limited solubility in common inert organic solvents.[1][2] This can lead to incomplete reactions.
-
Solution: When using the acid chloride method, select a solvent that can effectively suspend the hydrochloride salt. Tetrahydrofuran (THF) has been successfully used for this purpose.[1] The addition of a tertiary amine base, such as triethylamine, not only neutralizes the HCl but also helps to drive the reaction to completion.
-
-
Hydrolysis of Active Ester: Active esters, particularly NHS esters, are susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Experimental Protocol: Two-Step Synthesis of Picolinic Acid NHS Ester [1][2]
Step 1: Synthesis of Picolinoyl Chloride Hydrochloride
-
To a stirred mixture of picolinic acid and a catalytic amount of DMF, carefully add thionyl chloride at room temperature.
-
Stir the reaction mixture until the gas evolution ceases and all the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Step 2: Synthesis of Picolinic Acid N-hydroxysuccinimidyl Ester
-
Suspend the picolinoyl chloride hydrochloride and N-hydroxysuccinimide in anhydrous THF.
-
Slowly add triethylamine to the stirred suspension.
-
Stir the reaction at room temperature for several hours (e.g., 12 hours).
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization (e.g., from 2-propanol).[1]
Issue 2: Difficulty in Purifying the Picolinate Ester
Question: I am struggling to separate my synthesized picolinate ester from the unreacted picolinic acid using silica gel chromatography. They are eluting very close to each other. How can I improve the separation?
Answer: Co-elution of the polar picolinic acid with the desired ester is a frequent purification hurdle. The acidic nature of silica gel can also contribute to this problem.
Probable Causes & Solutions:
-
High Polarity of Picolinic Acid: Picolinic acid is a polar compound and can exhibit significant mobility on a silica gel column, especially with more polar eluent systems.
-
Solution 1: Modify the Mobile Phase. The addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the ionization of the carboxylic acid group of the unreacted picolinic acid.[4] This makes the picolinic acid less polar, allowing for better separation from the ester.
-
Solution 2: Acid-Base Extraction Before Chromatography. Before loading your crude product onto the column, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution.[4] This will deprotonate the picolinic acid, forming a salt that will move to the aqueous layer, while the ester remains in the organic layer. Caution: Be mindful that prolonged exposure to basic conditions can hydrolyze your ester product.[4] Perform this step quickly and preferably at a lower temperature.
-
Data Presentation: Recommended Solvent Systems for Purification
| Compound Polarity | Chromatography Eluent System | Recrystallization Solvents |
| Low to Medium | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes |
| High | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | Ethanol/Water, Isopropanol |
Issue 3: Product Decomposition During Aqueous Workup or Storage
Question: I am observing significant loss of my picolinate ester during the aqueous workup, or the purified product seems to decompose over time. What is causing this instability?
Answer: Picolinate esters can be susceptible to hydrolysis, and their stability can be influenced by several factors.
Probable Causes & Solutions:
-
Hydrolysis During Workup: The ester bond can be cleaved under both acidic and basic conditions often used in aqueous workups.[4] The pyridine nitrogen can be protonated under acidic conditions, which can activate the ester towards nucleophilic attack by water.[4] Under basic conditions, direct saponification can occur.[4]
-
Solution:
-
Use Mild Conditions: Aim for a neutral pH during the workup. Use saturated sodium bicarbonate for neutralization cautiously and in a controlled manner.
-
Minimize Contact Time: Perform extractions efficiently to reduce the time the ester is in contact with the aqueous phase.[4]
-
Temperature Control: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow the rate of hydrolysis.[4]
-
Brine Wash: Use a saturated sodium chloride (brine) wash to remove the bulk of the water from the organic layer before drying with an agent like sodium sulfate or magnesium sulfate.[4]
-
-
-
Decomposition on Storage: The stability of picolinate esters can be affected by the substituents on the pyridine ring. Electron-withdrawing groups can make the ester carbonyl more electrophilic and thus more prone to nucleophilic attack by residual moisture.[4] Trace acidic or basic impurities from the purification process can also catalyze decomposition.[4]
-
Solution:
-
Ensure Purity: Thoroughly purify the product to remove any acidic or basic residues.
-
Proper Storage: Store the purified ester in a tightly sealed container, under an inert atmosphere if possible, and at a low temperature (e.g., 0-8°C).[5] Desiccants can be used to maintain a dry environment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using active esters of picolinic acid over picolinoyl chlorides?
A1: While picolinoyl chlorides are highly reactive, they are often prepared and stored as their hydrochloride salts, which have poor solubility in many inert organic solvents.[1][2] This can lead to incomplete reactions and difficulties in handling. Active esters, such as NHS or pentafluorophenyl esters, offer a good balance of reactivity and stability, making them easier to handle and often leading to cleaner reactions with better yields, especially in applications like peptide synthesis or bioconjugation.
Q2: Which coupling reagents are recommended for the synthesis of picolinic acid esters?
A2: For the synthesis of active esters, carbodiimide reagents like DCC have been used, but they often lead to the formation of N-acylurea byproducts.[1][2] A more robust method is the conversion of picolinic acid to its acid chloride followed by reaction with the desired alcohol or phenol.[1][2] For more general esterifications, uronium-based coupling agents like TBTU, TATU, and COMU, which are commonly used in peptide synthesis, can also be effective for preparing esters from various alcohols under mild conditions.[6]
Q3: How can I monitor the progress of my picolinic acid esterification reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting picolinic acid, the alcohol/phenol, and the product ester. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8]
Q4: What are some common analytical techniques for characterizing the final picolinic acid active ester product?
A4: A combination of spectroscopic and analytical methods should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.[1][8]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1][8]
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.[1]
-
Melting Point Analysis: To assess the purity of a solid product.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7][8]
Visualizations
Diagram: Troubleshooting Workflow for Low Yield in Picolinic Acid Active Ester Synthesis
Caption: Two-step synthesis of picolinic acid active esters.
References
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]
-
picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]
-
Two‐step synthesis of alkyl esters of homarine, a) esterification of... ResearchGate. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
-
Hammick reaction. Wikipedia. [Link]
- Process for synthesis of picolinamides.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
(PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester. PubChem. [Link]
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. [Link]
-
I am preparing picolinamide from picolinic acid. Which coupling reagent is good to get the desired product. HBTU, HBTU/HOBt, HATU, EDCI/HOBT???. ResearchGate. [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-(Chloromethyl)pyridine Hydrochloride
Topic: Stability, Handling, and Troubleshooting Guide CAS: 6959-47-3 (HCl Salt) | Formula: C₆H₆ClN · HCl
Core Directive: The "Acid-Shield" Mechanism
Executive Summary: The stability of 2-(chloromethyl)pyridine (2-CMP) relies entirely on maintaining the protonation of the pyridine nitrogen.
-
The Salt (Safe): When protonated (HCl salt), the nitrogen lone pair is tied up (
). It cannot act as a nucleophile. The molecule is stable but hygroscopic. -
The Free Base (Danger): Once neutralized, the nitrogen lone pair is free. Because the chloromethyl group is in the 2-position, the nitrogen of one molecule attacks the methylene carbon of a neighbor. This triggers a rapid, exothermic self-polymerization cascade, forming a "Red Tar" (polypyridinium species).
Critical Rule: Never isolate the free base of 2-CMP as a neat liquid/solid unless absolutely necessary and at low temperatures (<0°C). Always prefer in-situ neutralization .
Troubleshooting Guide (Q&A)
Module A: Visual Inspection & Purity
Q: My white powder has turned pink/red. Is it still usable?
-
Diagnosis: Self-Quaternization (Oligomerization).
-
The pink color indicates that a small fraction of the salt has deprotonated (likely due to moisture ingress acting as a base or improper washing during manufacture) and reacted with itself.
-
-
Assessment:
-
Faint Pink: Usable for crude reactions but requires recrystallization for precise kinetics.
-
Dark Red/Brown or Sticky:Discard. Significant degradation has occurred. The "red tar" is a mixture of ionic oligomers that are difficult to remove.
-
-
Prevention: Store under argon/nitrogen in a desiccator at -20°C.
Q: I see an extra peak in my HPLC/NMR at ~4.7 ppm (1H NMR) or slightly more polar retention time. What is it?
-
Diagnosis: Hydrolysis (2-Pyridylmethanol formation). [1][2]
-
2-CMP is a benzylic-like halide. In the presence of water (even atmospheric moisture), the chloride is easily displaced by water.
-
Reaction:
-
-
Solution: Ensure all solvents are anhydrous. If the impurity is 2-pyridylmethanol, it can often be removed via aqueous extraction (it is much more water-soluble than the alkylated product of your target reaction).
Module B: Reaction Failures
Q: I neutralized the salt, extracted the free base, and rotavapped it. When I went to add it to my reaction, it had turned into a solid gum. Why?
-
Root Cause: You isolated the free base. As the concentration increased during rotary evaporation, the intermolecular distance decreased, accelerating the self-polymerization reaction described in Section 1.
-
Correct Protocol: Use the Biphasic In-Situ Method (See Diagram 2 below).
Q: I am running an alkylation, but the reaction is extremely exothermic and turned black immediately.
-
Root Cause: Runaway polymerization or reaction with the solvent.
-
Correction:
Visualizing the Chemistry
Diagram 1: Degradation Pathways
This diagram illustrates the two main enemies of 2-CMP: Moisture (Hydrolysis) and Itself (Polymerization).
Caption: Path A (Red) shows the rapid self-destruction of the free base. Path B (Grey) shows hydrolysis due to moisture.
Diagram 2: Recommended Workflow (In-Situ)
This workflow prevents the isolation of the unstable free base.
Caption: The "In-Situ" protocol ensures the reactive free base is consumed by the target nucleophile immediately upon generation.
Technical Data & Stability Matrix
Table 1: Stability Comparison
| Parameter | 2-CMP Hydrochloride (Salt) | 2-CMP Free Base |
| Physical State | White to Off-White Crystalline Solid | Colorless to Yellow Liquid (turns red rapidly) |
| Storage Temp | -20°C (Long term), 4°C (Short term) | Do Not Store (Use immediately) |
| Hygroscopicity | High (Keep Desiccated) | N/A |
| Main Hazard | Corrosive Solid | Vesicant (Blister Agent), Lachrymator |
| Shelf Life | >2 Years (if dry/frozen) | < 1 Hour (at Room Temp) |
Table 2: Solvent Compatibility
| Solvent | Compatibility | Notes |
| Water | Poor | Rapid hydrolysis to alcohol. |
| Methanol/Ethanol | Poor | Solvolysis (forms methyl/ethyl ethers). |
| DCM / Chloroform | Good | Good solubility for free base generation. |
| DMF / DMSO | Fair | Use anhydrous only. Accelerates alkylation but also self-polymerization if heated too long. |
| Toluene | Good | Often used for biphasic reactions. |
Safety Warning (Vesicant Properties)
WARNING: 2-(Chloromethyl)pyridine is structurally related to nitrogen mustards.[5]
-
Skin Contact: It is a potent vesicant . It can cause delayed blistering and severe chemical burns. The HCl salt, upon contact with sweat (moisture), hydrolyzes and releases HCl while the organic portion penetrates the skin.
-
Inhalation: The dust is a severe lachrymator (tear gas effect) and respiratory irritant.
-
PPE: Double nitrile gloves, lab coat, and face shield are mandatory. Handle only in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23392, 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[5] Journal of Heterocyclic Chemistry.[5] (Detailed synthesis and instability discussion).
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 6-(chloromethyl)pyridine-2-carboxylate Stability Guide
Executive Summary: The "Picolinate Paradox"
Researchers often underestimate Methyl 6-(chloromethyl)pyridine-2-carboxylate because it looks like a standard aromatic ester. It is not. This molecule possesses two distinct electrophilic centers that are synergistically unstable in the presence of moisture.
-
The Picolinic Ester (C2): The pyridine nitrogen withdraws electron density, making the carbonyl carbon significantly more electrophilic (and thus hydrolytically labile) than a standard benzoate ester.
-
The Picolyl Chloride (C6): This is a benzylic-like halide. It is highly susceptible to nucleophilic attack (
) by water, generating HCl.
The Critical Failure Mode: If the chloromethyl group hydrolyzes first, it releases Hydrochloric Acid (HCl) . This acid protonates the pyridine nitrogen, which further activates the ester toward hydrolysis. This creates an autocatalytic degradation loop .
Degradation Mechanism & Visualization
The following diagram illustrates the dual-vector degradation pathway. Note the "Danger Zone" where moisture initiates the cascade.
Figure 1: The dual degradation pathways. Note the feedback loop where HCl generation accelerates ester loss.
Storage & Handling Protocols
Current Status: Preventative Goal: Maintain purity >98% over 6 months.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Reaction rates for hydrolysis drop significantly at -20°C compared to 4°C. |
| Atmosphere | Argon/Nitrogen | Displaces humid air. The compound is hygroscopic once trace hydrolysis starts (HCl salts absorb water). |
| Container | Amber Glass + Parafilm | Amber protects from photodegradation (radical formation at C-Cl bond); Parafilm creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Activated Sieves | Silica gel is often insufficient for long-term storage of highly labile esters. |
Troubleshooting Guide (FAQ)
Scenario A: "My sample smells acidic/vinegar-like."
Diagnosis: Significant hydrolysis has occurred.[1][2]
-
The Smell: The "vinegar" smell is likely acetic acid (if recrystallized from EtOAc) or the sharp bite of HCl released from the chloromethyl group.
-
The Fix:
-
Dissolve the solid in dry Dichloromethane (DCM) .
-
Wash rapidly with cold saturated NaHCO₃ (Sodium Bicarbonate). Note: Do not use strong base (NaOH) as it will instantly saponify the ester.
-
Dry over MgSO₄ and concentrate immediately.
-
Do not attempt to store this recovered material long-term; use immediately.
-
Scenario B: "I lost my product during the aqueous workup."
Diagnosis: Amphoteric solubility.
-
The Cause: If the ester hydrolyzes to the acid (Picolinic acid derivative), it becomes zwitterionic.
-
At low pH (Acidic): The pyridine nitrogen is protonated (
). It stays in the water. -
At high pH (Basic): The carboxylic acid is deprotonated (
). It stays in the water.
-
-
The Fix: You must maintain the pH at the Isoelectric Point (pI) , typically pH 3–4 for picolinic acids, to extract it. However, for the ester, you simply want to avoid the acid forming at all.
-
Protocol: Use a Phosphate Buffer (pH 7.0) for washes rather than water or strong acid/base. This minimizes hydrolysis rates during the separation.
-
Scenario C: "Can I use DMF or DMSO for my nucleophilic substitution?"
Diagnosis: Solvent-induced degradation.
-
The Risk: "Dry" DMF often contains trace dimethylamine. This is a nucleophile that will attack the ester (forming the amide) or the chloromethyl group. DMSO is hygroscopic and brings water into the reaction.
-
The Fix: Use Acetonitrile (MeCN) or THF dried over molecular sieves. If DMF is absolutely required, it must be freshly distilled or purchased as "Anhydrous" and used immediately.
Experimental Workflow: Safe Synthesis & Workup
Objective: Perform a nucleophilic substitution on the chloromethyl group without hydrolyzing the ester.
Step 1: Reaction Setup
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ . Avoid hydroxides.
-
Temperature: Keep reaction at 0°C to Room Temperature . Heating >60°C drastically increases ester cleavage.
Step 2: The "Cold-Buffer" Workup
This protocol minimizes contact time with water.
Figure 2: Optimized workup flow to prevent hydrolysis.
Detailed Steps:
-
Evaporation: Remove the reaction solvent (e.g., MeCN) before adding water. MeCN/Water mixtures are excellent at solvating the intermediate and promoting hydrolysis.
-
Partition: Redissolve the residue in Ethyl Acetate (EtOAc) .
-
Wash: Wash once with cold (4°C) half-saturated brine.
-
Why? Full saturation forces organic impurities out; pure water dissolves your ester. Half-sat is the "Goldilocks" zone.
-
-
Dry: Use Na₂SO₄ (Sodium Sulfate). It is neutral. MgSO₄ is slightly acidic and can be too aggressive for highly sensitive esters.
References
-
PubChem. (2025).[3] Methyl 6-(chloromethyl)pyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Contextual reference for pyridine ester reactivity and anchimeric assistance).
Sources
Validation & Comparative
Structural Validation and Solvent-Dependent Resolution: A Comparative NMR Guide for Methyl 6-(chloromethyl)pyridine-2-carboxylate
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Strategic Context
Methyl 6-(chloromethyl)pyridine-2-carboxylate (hereafter MCPC ) is a critical bifunctional building block. It bridges the gap between simple pyridine cores and complex pincer ligands or pharmaceutical scaffolds. Its value lies in its asymmetry: one arm is a stable methyl ester, while the other is a reactive electrophilic chloromethyl group.
The Analytical Challenge: In synthetic workflows (typically starting from dimethyl pyridine-2,6-dicarboxylate), the primary failure mode is incomplete reduction (leaving the symmetric diester) or over-reduction/hydrolysis (yielding the alcohol). Standard HPLC often struggles to resolve the chloride from the alcohol due to similar polarities.
Guide Objective: This guide provides a definitive 1H NMR structural validation protocol. Unlike generic spectral lists, we compare the target directly against its critical process impurities and evaluate solvent performance (CDCl₃ vs. DMSO-d₆) to ensure authoritative lot release.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity suitable for regulatory filing or high-impact publication, follow this self-validating workflow.
Sample Preparation
-
Mass: 10–15 mg (High concentration is required to detect <1% des-chloro impurities).
-
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).
-
Note: CDCl₃ is preferred over DMSO-d₆ for this specific compound to prevent potential nucleophilic attack by DMSO on the reactive chloromethyl group over prolonged storage, and to minimize solvent peak interference in the aromatic region.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaCl/KCl) from the chlorination step, which can cause poor shimming.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons and the methyl ester protons have different T1 relaxation times. A short D1 (<1s) will under-integrate the aromatic protons relative to the methyls, skewing the integration ratio validation.
-
-
Scans (NS): Minimum 16 (for quick check) or 64 (for purity quantification).
-
Temperature: 298 K (25°C).
Comparative Data Analysis: Target vs. Critical Impurities
The following table contrasts the Target (MCPC) against its metabolic precursor (Starting Material) and its hydrolysis degradation product.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Target: MCPC | Impurity A: Starting Material | Impurity B: Hydrolysis Product |
| Identity | Methyl 6-(chloromethyl)pyridine-2-carboxylate | Dimethyl pyridine-2,6-dicarboxylate | Methyl 6-(hydroxymethyl)pyridine-2-carboxylate |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| -COOCH₃ | 4.03 ppm (s, 3H) | 4.05 ppm (s, 6H ) | 4.01 ppm (s, 3H) |
| -CH₂-X | 4.78 ppm (s, 2H, -CH₂Cl) | Absent | 4.85 ppm (s, 2H, -CH₂OH)* |
| Aromatic Region | 7.6 – 8.2 ppm (3 distinct signals) | 8.0 – 8.4 ppm (2 signals: d, t) | 7.5 – 8.1 ppm (3 distinct signals) |
| Key Validation Ratio | 3 : 2 (Methyl : Methylene) | N/A (Only Methyl present) | 3 : 2 (Methyl : Methylene) |
*Note: The -CH₂OH shift in Impurity B is concentration-dependent and may broaden or couple to the OH proton depending on water content/drying.
Structural Validation Logic
The following decision tree illustrates the logical flow for validating the product identity and purity.
Figure 1: Decision logic for confirming MCPC identity against common synthetic impurities.
Solvent Comparison: CDCl₃ vs. DMSO-d₆[3][4]
While CDCl₃ is the standard for routine checks, DMSO-d₆ is often used if the sample contains highly polar salts. However, this choice impacts the spectral profile significantly.
The "Solvent Effect" on Chemical Shifts
-
CDCl₃ (Non-polar):
-
Resolution: Excellent.
-
CH₂Cl Shift: Appears at ~4.78 ppm .
-
Advantage: The lack of hydrogen bonding acceptors makes the distinction between -CH₂Cl and potential -CH₂OH impurities sharper. In CDCl₃, the -OH proton is often broad or exchanges, whereas the -CH₂- protons attached to it shift slightly upfield compared to the chloride.
-
-
DMSO-d₆ (Polar Aprotic):
-
Resolution: Good, but water peaks (variable 3.3 ppm) can interfere if the sample is wet.
-
CH₂Cl Shift: Shifts downfield to ~4.90 ppm due to solvent polarity effects.
-
Risk: In DMSO, if -CH₂OH impurity is present, the OH proton will likely appear as a distinct triplet (coupling with CH₂) at ~5.5 ppm. While this confirms the impurity, the proximity of the CH₂ signals in DMSO can make integration difficult if the impurity levels are low (<5%).
-
Recommendation: Use CDCl₃ for lot release to ensure the stability of the alkyl chloride. Use DMSO-d₆ only if you specifically suspect hydrolysis and need to see the discrete OH coupling to confirm it.
Mechanistic Insight: Why the Shifts Matter
Understanding the why validates the what.
-
Deshielding by Electronegativity: The methylene protons (-CH₂Cl) appear at ~4.78 ppm. This is significantly downfield from a standard benzyl chloride (~4.5 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom.
-
Symmetry Breaking: The Starting Material (Dimethyl pyridine-2,6-dicarboxylate) possesses a
axis of symmetry passing through the nitrogen and C4. This renders the two methyl esters magnetically equivalent (single peak at 4.05 ppm). -
The "Fingerprint": Converting one ester to a chloromethyl group breaks this symmetry. The result is an AMX or AB2 aromatic system (depending on field strength) where every proton on the ring is distinct. If you see a simple doublet/triplet pattern in the aromatic region, your reaction has failed.
References
-
Synthesis and Spectral Characterization
-
Impurity Identification (Solvent & Trace)
- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.
-
URL:[Link]
- Relevance: Essential for distinguishing solvent peaks (THF, MeOH, DCM)
-
Compound Data & Safety
- Source: Google Patents. "Preparation method of 2,6-dichlorine methyl pyridine hydrochloride." (CN104945312A).
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of Novel Pyridine Derivatives
In the landscape of modern drug discovery and materials science, pyridine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents and functional materials.[1][2][3] The precise characterization of these novel molecules is not merely a procedural formality but a cornerstone of scientific rigor, ensuring purity, confirming structural integrity, and ultimately, guaranteeing safety and efficacy. This guide provides an in-depth comparison of key elemental analysis techniques, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.
The Imperative of Purity: Why Elemental Analysis is Non-Negotiable
The journey of a novel pyridine derivative from synthesis to application is paved with analytical checkpoints. Elemental analysis serves as a fundamental validation step, providing a quantitative measure of the elemental composition of a synthesized compound.[4][5] For organic chemists, this almost always refers to CHNX analysis—the determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms.[4] This data is crucial for:
-
Confirming Molecular Formula: The experimentally determined elemental composition must align with the theoretical values calculated from the proposed molecular formula. Most journals require an agreement within ±0.4% for publication.[6][7][8]
-
Assessing Purity: Significant deviations between experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.[8][9]
-
Supporting Structural Elucidation: While spectroscopic methods like NMR and mass spectrometry are primary tools for structural determination, elemental analysis provides essential, complementary information that corroborates the proposed structure.[4]
Beyond the core CHN elements, the analysis of trace elemental impurities, particularly heavy metals, is a critical regulatory requirement in the pharmaceutical industry to mitigate toxicity risks.[10][11][12]
A Comparative Overview of Key Elemental Analysis Techniques
The choice of an elemental analysis technique is dictated by the specific information required, the nature of the sample, and the desired level of sensitivity. Here, we compare three principal techniques integral to the characterization of novel pyridine derivatives.
| Technique | Primary Application | Information Provided | Sensitivity | Sample Type |
| Combustion Analysis (CHN/S) | Determination of C, H, N, S content | Mass percentage of elements | % to ppm | Solids, liquids |
| Inductively Coupled Plasma (ICP-MS/OES) | Trace elemental and heavy metal analysis | Quantitative concentration of a wide range of elements | ppb to ppt | Digested solids and liquids |
| Single Crystal X-ray Diffraction (SCXRD) | 3D molecular structure determination | Atomic coordinates, bond lengths, bond angles, crystal packing | N/A (structural) | Crystalline solids |
Deep Dive into the Methodologies
Combustion Analysis: The Gold Standard for CHN/S Determination
Combustion analysis remains a robust and widely used technique for determining the bulk elemental composition of organic compounds.[13]
Causality Behind Experimental Choices: The core principle involves the complete combustion of a sample in a high-temperature, oxygen-rich environment.[5][13][14] This process breaks down the pyridine derivative into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂).[5][13] The choice of a high-purity oxygen environment ensures complete conversion, which is critical for accurate quantification. The subsequent separation and detection of these gases allow for the calculation of the mass percentage of each element in the original sample.
Self-Validating System: The reliability of combustion analysis is underpinned by the use of certified organic analytical standards.[8][14] These standards, with known elemental compositions, are run alongside the unknown samples to ensure the instrument's calibration and accuracy.[8] Reproducibility is typically confirmed by running each sample in duplicate or triplicate.[8]
Experimental Protocol: CHN/S Analysis of a Novel Pyridine Derivative
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon values.[8] A minimum of 5mg of the sample is typically required.[8]
-
For solid samples, grind to a fine powder to ensure uniform combustion.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrument Setup and Calibration:
-
Analysis:
-
The encapsulated sample is introduced into the combustion chamber.
-
The resulting mixture of gases (CO₂, H₂O, N₂, SO₂) is carried by a helium stream through a reduction tube containing heated copper to convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[5][14]
-
-
Data Interpretation:
Workflow for Combustion Analysis
Caption: Workflow for CHN/S Combustion Analysis.
Inductively Coupled Plasma (ICP): Unveiling Trace Elemental Impurities
For pharmaceutical applications, it is crucial to quantify trace elemental impurities, which can originate from catalysts, reagents, or manufacturing equipment.[11][12] ICP-based techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are the methods of choice for this purpose, as recommended by the United States Pharmacopeia (USP) chapters <232> and <233>.[10][11][15]
Causality Behind Experimental Choices: The sample, typically in a liquid form after acid digestion, is introduced into a high-temperature argon plasma (around 10,000 °C).[16] This extreme temperature desolvates, atomizes, and ionizes the atoms of the elements present.
-
In ICP-OES , the excited atoms and ions emit light at characteristic wavelengths. The intensity of this light is proportional to the concentration of each element.[16][17]
-
In ICP-MS , the ions are extracted from the plasma and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES.[10][15]
Self-Validating System: Method validation for ICP analysis in a regulated environment is stringent and involves demonstrating specificity, linearity, range, accuracy, precision, and robustness, as outlined in guidelines like ICH Q3D.[18] The use of certified reference materials and spike recovery studies, where a known amount of an element is added to a sample to assess the method's accuracy, are integral to the validation process.[10][18]
Experimental Protocol: ICP-MS Analysis for Elemental Impurities
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a representative portion of the pyridine derivative into a clean, inert microwave digestion vessel.
-
Add a suitable volume of high-purity, trace-metal-grade nitric acid.[18]
-
Seal the vessel and place it in a microwave digestion system.
-
Run a pre-programmed temperature and pressure-controlled digestion method to completely dissolve the sample and break down the organic matrix.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions, bracketing the expected concentration range of the impurities.
-
A blank solution (containing only the acid and deionized water) is also prepared.
-
-
Analysis:
-
Aspirate the blank, calibration standards, and prepared sample solutions into the ICP-MS.
-
The instrument measures the ion intensity for each target element.
-
-
Data Interpretation:
-
The software constructs a calibration curve for each element and calculates the concentration in the sample solutions.
-
The results are then back-calculated to determine the concentration of each elemental impurity in the original solid sample, typically in µg/g (ppm).
-
These values are compared against the permissible daily exposure (PDE) limits specified in regulatory guidelines.[12][19]
-
Logical Relationship of ICP Techniques
Caption: ICP-OES vs. ICP-MS pathways.
Single Crystal X-ray Diffraction (SCXRD): The Definitive Structural Proof
While not strictly an elemental analysis technique in the quantitative sense, SCXRD is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline compound.[20] For novel pyridine derivatives, obtaining a crystal structure provides definitive proof of connectivity and stereochemistry.
Causality Behind Experimental Choices: This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density throughout the crystal can be mapped, and from this, the positions of the individual atoms can be determined with high precision.[20]
Self-Validating System: The process of structure solution and refinement in crystallography has inherent checks and balances. The final structural model is evaluated against the experimental data using statistical indicators like the R-factor, which represents the agreement between the calculated and observed diffraction patterns. A low R-factor indicates a good fit of the model to the data.
Experimental Protocol: SCXRD Analysis
-
Crystal Growth:
-
Grow a single, high-quality crystal of the pyridine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
-
Data Interpretation:
-
The final refined structure provides precise information on:
-
The molecular formula and connectivity.
-
Bond lengths, bond angles, and torsion angles.
-
Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.[21]
-
-
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture of a novel pyridine derivative. An integrated approach, leveraging the strengths of each method, is essential for comprehensive characterization. Combustion analysis confirms the elemental composition and purity, ICP-MS ensures safety by quantifying trace metal impurities, and SCXRD provides the ultimate structural confirmation. By judiciously applying these techniques, researchers can build a robust and defensible data package that meets the highest standards of scientific and regulatory scrutiny.
References
-
Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals. Retrieved from [Link]
-
Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Staff. (2012). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Spectroscopy. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
Spectroscopy Staff. (2011). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. Retrieved from [Link]
-
Lewen, N., et al. (2004). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Borman, S. (2011). An International Study Evaluating Elemental Analysis. ACS Publications. Retrieved from [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Retrieved from [Link]
-
Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
Al-Harbi, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]
-
Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Molecular Crystals and Liquid Crystals. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Research Professional News. (2022). Deviation study suggests numerous elemental analyses are too good to be true. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Tuccinardi, T., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Retrieved from [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
-
Wiley Online Library. (2025). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
-
ORAU. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Retrieved from [Link]
-
Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Elemental Impurity Analysis. Retrieved from [Link]
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Crystal Engineering of Bioactive Metal Picolinates: A Comparative Technical Guide
Executive Summary: The N,O-Donor Advantage
In the design of metallopharmaceuticals, the choice of ligand dictates the fate of the metal ion. While simple inorganic salts (chlorides, sulfates) suffer from rapid hydrolysis and poor membrane permeability, and strong chelators (EDTA) lead to rapid excretion, picolinate (pyridine-2-carboxylate) ligands offer a distinct "Goldilocks" zone.
This guide objectively compares metal picolinate complexes against alternative ligand systems (Bipyridine, Acetylacetonate, Nicotinate). We analyze how the specific X-ray crystallographic features —specifically the N,O-chelate bite angle and supramolecular packing—drive the superior bioavailability and stability observed in picolinate-based therapeutics.
Part 1: Structural Mechanics of the Picolinate Ligand
The Chelate Effect & Charge Neutralization
Unlike monodentate ligands (e.g., chloride, nicotinate), the picolinate anion acts as a bidentate chelate. It binds metal centers through:
-
The Pyridine Nitrogen (intermediate/borderline base).
-
The Carboxylate Oxygen (hard base).
Critical Advantage: This mixed donor set allows picolinic acid to stabilize transition metals (Zn, Cr, V, Cu) in physiological pH while often forming neutral, lipophilic complexes .
-
Contrast:2,2'-Bipyridine (bpy) is an N,N-donor. It forms stable chelates, but because bpy is neutral, the resulting metal complexes are often cationic (e.g.,
), which hinders passive diffusion across cell membranes. -
Contrast:Acetylacetonate (acac) is an O,O-donor. While it forms neutral complexes, it lacks the specific biological recognition of the pyridine ring, which mimics tryptophan metabolites.
Crystallographic Metrics
X-ray diffraction (XRD) reveals that the "bite angle" (N-M-O) in picolinates is typically 75°–82° , creating a strained but stable 5-membered ring. This rigidity prevents ligand dissociation in the bloodstream, a common failure point for linear ligands like nicotinate.
Part 2: Comparative Case Studies (Performance Analysis)
Case Study A: Chromium(III) Picolinate (The Bioavailability Standard)
Application: Insulin sensitization and glucose metabolism.
| Feature | Chromium(III) Picolinate [Cr(pic)₃] | Chromium(III) Chloride [CrCl₃] | Chromium(III) Nicotinate |
| Crystal System | Monoclinic ( | Rhombohedral | Triclinic/Polymeric |
| Coordination | Discrete Monomer (Tris-chelate) | Lattice Network | Often Polymeric |
| Charge | Neutral (0) | Cationic ( | Variable |
| Lipophilicity | High (Passive Transport) | Low (Requires Channels) | Low to Moderate |
| Stability | High (pH 2–8) | Hydrolyzes > pH 4 (Olation) | Moderate |
Crystallographic Insight:
The crystal structure of
Case Study B: Zinc Picolinate vs. Zinc Citrate
Application: Zinc supplementation (immunity/skin health).
-
Zinc Picolinate: Crystallizes as a discrete monomer
.[1] The picolinate ligands facilitate transport via the pancreas, utilizing pathways evolved for tryptophan metabolism. -
Zinc Citrate: XRD analysis often reveals polymeric sheets or oligomeric structures. These must be broken down energetically before absorption, slowing bioavailability.
Case Study C: Vanadyl Picolinate (Insulin Mimetic)
Application: Diabetes treatment (PTP1B inhibition).
-
Performance:
complexes show significantly higher insulin-mimetic activity than Vanadyl Sulfate ( ). -
Structural Driver: The square-pyramidal geometry determined by XRD places the vanadyl oxygen at the apex. The equatorial picolinate ligands create a hydrophobic shell, allowing the complex to penetrate adipocytes effectively.
Part 3: Experimental Protocol
Protocol: Synthesis and Crystallization of Metal Picolinates
Standardized for M = Zn(II), Cu(II), or Ni(II).[2]
Step 1: Stoichiometric Complexation
-
Dissolve 2.0 mmol of Picolinic Acid in 20 mL of warm water/ethanol (1:1 v/v).
-
Critical Step: Adjust pH to 6.0–7.0 using 1M NaOH. Reasoning: Picolinic acid exists as a zwitterion. Deprotonation of the carboxylate is required for chelation.
-
Add 1.0 mmol of Metal Salt (e.g.,
) dropwise with stirring. -
Reflux at 80°C for 2 hours. The solution should clarify or change color (e.g., Cu turns deep blue).
Step 2: Crystallization (Slow Evaporation)
-
Filter the hot solution to remove any unreacted hydroxides.
-
Transfer filtrate to a narrow-neck vial.
-
Cover with Parafilm and poke 3–5 small holes.
-
Allow to stand at room temperature (20–25°C) for 3–7 days.
-
Observation: Harvest crystals when they reach 0.2–0.5 mm dimensions.
Step 3: X-Ray Diffraction Prep
-
Select a single crystal under a polarizing microscope. Look for sharp edges and uniform extinction.
-
Mount on a glass fiber or Kapton loop using Paratone oil.
-
Collect data at 100K to minimize thermal disorder (crucial for accurate bond lengths in transition metal complexes).
Part 4: Visualization & Workflows
Comparative Coordination Logic
This diagram illustrates why Picolinate is the preferred choice for bioavailability compared to common alternatives.
Figure 1: Decision matrix for ligand selection based on desired pharmacological outcome.
Experimental Workflow: From Synthesis to Structure
The standard operating procedure for validating metal-picolinate complexes.
Figure 2: Step-by-step experimental workflow for isolating single crystals of metal picolinates.
Part 5: Data Comparison
Table 1: Structural Metrics of Common Metal Picolinates
Data aggregated from Cambridge Structural Database (CSD) and relevant literature.
| Complex | Metal Center | Geometry | M-N Bond (Å) | M-O Bond (Å) | Bite Angle (°) | Ref |
| Zn(pic)₂ | Zn(II) ( | Distorted Octahedral | 2.08 - 2.12 | 2.04 - 2.06 | 79.5 | [1] |
| Cr(pic)₃ | Cr(III) ( | Octahedral | 2.05 | 1.96 | 82.1 | [2] |
| VO(pic)₂ | V(IV) ( | Square Pyramidal | 2.11 | 1.98 | 76.8 | [3] |
| Cu(pic)₂ | Cu(II) ( | Elongated Octahedral | 1.99 | 1.95 | 81.4 | [4] |
Table 2: Stability Constants (log K) Comparison
Higher log K indicates greater stability against dissociation.
| Ligand | Zn(II) Complex | Cu(II) Complex | Ni(II) Complex |
| Picolinate | 5.30 | 7.75 | 6.25 |
| Acetate (Monodentate) | 1.03 | 1.80 | 1.12 |
| Glycinate (N,O) | 4.96 | 8.15 | 5.70 |
| Citrate | 4.98 | 5.90 | 5.40 |
Note: While Glycinate is comparable in stability, Picolinate's aromatic ring adds lipophilicity essential for drug delivery.
References
-
Zinc Picolinate Structure & Bioavailability: Barrie, S. A., et al. (1987). "Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans." Agents and Actions.
-
Chromium Picolinate Crystallography: Stearns, D. M., & Armstrong, W. H. (1992). "Mononuclear and binuclear chromium(III) picolinate complexes." Inorganic Chemistry.
-
Vanadyl Picolinate Insulin Mimetics: Sakurai, H., et al. (1995). "Mechanism of Insulin-Mimetic Action of Vanadyl-Picolinate Complexes." Biochemical and Biophysical Research Communications.
-
Copper Picolinate Crystal Packing: Kansız, S., & Dege, N. (2024). "Crystallographic and Molecular Interaction Analysis of the Copper-Picolinate Complex." ResearchGate.[3][4][5][6]
-
General Synthesis Protocols: "Synthesis and Characterization of New Picolinate Metal Complexes." ResearchGate.[3][4][5][6]
Sources
Comparison of different synthetic routes to 2-bromo-6-chloromethylpyridine
Topic: Comparison of different synthetic routes to 2-bromo-6-chloromethylpyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
2-Bromo-6-chloromethylpyridine (CAS: 6959-47-3) is a critical bifunctional building block in medicinal chemistry, widely used for introducing the 6-bromo-2-pyridylmethyl motif into heterocycles and metal chelators. Its synthesis is often plagued by two main challenges: chemoselectivity (avoiding halogen exchange at the C2-position) and process safety (handling pyrophoric organometallics or toxic chlorinating agents).
This guide compares three distinct synthetic strategies. Route A (The "Turbo" Selective Route) is identified as the superior method for scale-up and purity, utilizing Turbo Grignard reagents and Cyanuric Chloride to minimize side reactions. Route B (The Classical SOCl₂ Route) remains a viable low-cost alternative but requires strict temperature control to prevent over-chlorination. Route C (Radical Halogenation) is discussed for context but is generally discouraged due to poor selectivity.
Route Analysis & Comparison
Route A: The "Turbo" Selective Route (Recommended)
Strategy: Metal-Halogen Exchange (Turbo Grignard)
This modern approach addresses the safety concerns of
-
Step 1: 2,6-Dibromopyridine is treated with
-PrMgCl[1][2]·LiCl to generate the 2-magnesiated species, which is quenched with DMF to form 6-bromo-2-pyridinecarboxaldehyde (subsequently reduced with NaBH₄) or reacted directly with paraformaldehyde to yield 2-bromo-6-hydroxymethylpyridine . -
Step 2: The alcohol is converted to the chloride using Cyanuric Chloride and DMF.
Pros:
-
High Purity: Avoids the "over-chlorinated" impurity (2-chloro-6-chloromethylpyridine).[1]
-
Safety: Eliminates pyrophoric
-BuLi and gaseous SO₂/HCl byproducts. -
Scalability: Turbo Grignard is commercially available and stable; Cyanuric Chloride is a cheap solid.
Cons:
-
Cost: Turbo Grignard is more expensive than
-BuLi. -
Atom Economy: Cyanuric chloride generates solid waste (cyanuric acid derivatives) requiring filtration.
Route B: The Classical Dehydroxychlorination
Strategy: Ester Reduction
This is the traditional industrial route. It typically starts from methyl 6-bromo-2-pyridinecarboxylate (available from oxidation of 2-bromo-6-methylpyridine or carbonylation). The ester is reduced to the alcohol, followed by chlorination with Thionyl Chloride (SOCl₂) .
Expert Insight: The reaction of 2-bromo-pyridines with SOCl₂ is prone to Halogen Exchange . Prolonged heating or excess reagent causes the C2-Bromine to be displaced by Chlorine, yielding the difficult-to-separate 2-chloro-6-chloromethylpyridine. This route requires strict monitoring of reaction time and temperature (often kept <40°C).
Pros:
-
Low Cost: Reagents are inexpensive commodity chemicals.
-
Simplicity: Workup often involves simple evaporation of volatiles (SO₂, HCl).
Cons:
-
Impurity Risk: Significant risk of ~5-10% halogen exchange if uncontrolled.
-
HSE Hazard: Generation of toxic SO₂ gas requires efficient scrubbing.
Route C: Radical Halogenation (Not Recommended)
Strategy: Radical Bromination (NBS)
Direct radical chlorination (using NCS) of 2-bromo-6-methylpyridine is kinetically slow and unselective. The more common variant is radical bromination (NBS/AIBN) to the bromomethyl derivative, which is then used directly or converted to the chloride.
Pros:
-
Direct Access: One step from 2-bromo-6-methylpyridine.
Cons:
-
Poor Selectivity: Difficult to stop at mono-halogenation; significant di-halogenated side products formed.
-
Purification: Requires tedious chromatography to separate mono- from di-substituted products.
-
Wrong Halogen: Usually yields the bromomethyl compound; converting to chloromethyl adds an extra step.
Comparative Data Summary
| Feature | Route A (Turbo/Cyanuric) | Route B (Classical SOCl₂) | Route C (Radical) |
| Overall Yield | 75 - 85% | 60 - 70% | 40 - 50% |
| Purity Profile | >98% (No halogen exchange) | 90-95% (Contains 2-Cl analog) | <90% (Mix of mono/di-halo) |
| Key Impurity | Unreacted alcohol | 2-Chloro -6-chloromethylpyridine | 2-Bromo-6-(di chloromethyl)py |
| Scalability | High (Batch or Flow) | Medium (Gas evolution limits) | Low (Chromatography required) |
| Safety Profile | Best (Mild reagents) | Poor (Toxic gas, corrosive) | Poor (Radical initiators) |
Visualizing the Pathways[3]
The following diagram illustrates the mechanistic flow and impurity risks associated with Routes A and B.
Caption: Comparative reaction scheme highlighting the selectivity advantage of Route A (Green) versus the impurity risk in Route B (Red).
Detailed Experimental Protocols
Protocol A: The "Turbo" Synthesis (Recommended)
Adapted from MDPI and modern organometallic procedures.
1. Synthesis of 2-Bromo-6-hydroxymethylpyridine
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagent Prep: Dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to 0°C . Dropwise add
-PrMgCl·LiCl (Turbo Grignard, 1.1 equiv) over 30 mins. Stir for 1 h at 0°C. Note: Cryogenic cooling (-78°C) is NOT required with the LiCl complex. -
Quench: Add anhydrous DMF (1.5 equiv) dropwise. Warm to RT and stir for 2 h.
-
Reduction: Cool to 0°C. Add NaBH₄ (0.5 equiv) and MeOH directly to the crude mixture (or after aqueous workup of the aldehyde). Stir 1 h.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Dry (Na₂SO₄) and concentrate.[3]
-
Checkpoint: Product should be a clear/yellowish oil. Purity is typically >95% without column chromatography.
-
2. Chlorination with Cyanuric Chloride
-
Activation: In a flask, dissolve Cyanuric Chloride (0.4 equiv) in DMF. Stir at RT for 30 min to form the Vilsmeier-Haack adduct (white precipitate may form).
-
Reaction: Dissolve 2-bromo-6-hydroxymethylpyridine (from Step 1) in CH₂Cl₂ and add to the reaction mixture.
-
Conditions: Stir at RT for 4–12 h . Monitor by TLC/LCMS.
-
Workup: Pour into ice water. Extract with CH₂Cl₂.[3][4] Wash organic layer with dilute NaHCO₃ (to remove cyanuric acid byproducts) and brine.
-
Purification: Evaporate solvent. The residue is typically pure enough for use or can be passed through a short silica plug (Hexane/EtOAc).
Protocol B: The SOCl₂ Method (Use with Caution)
Standard procedure for cost-sensitive, non-GMP batches.
-
Reaction: Dissolve 2-bromo-6-hydroxymethylpyridine in anhydrous CH₂Cl₂ (0.2 M).
-
Addition: Cool to 0°C . Add SOCl₂ (1.5 equiv) dropwise. Add a catalytic amount of DMF (1-2 drops).
-
Control: Allow to warm to RT. Do not reflux unless conversion is stalled. Monitor strictly by HPLC for the appearance of the 2-chloro impurity (shifts ~0.2 ppm upfield in ¹H NMR).
-
Workup: Quench carefully with sat. NaHCO₃ (gas evolution!). Extract with CH₂Cl₂.[3][4]
-
Purification: If halogen exchange occurs (>5%), recrystallization is difficult. Flash chromatography is required.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor . MDPI. Available at: [Link][3]
-
Appel Reaction Mechanism and Protocols . Organic Chemistry Portal. Available at: [Link]
-
Conversion of Alcohols to Alkyl Halides with SOCl2 . Chemistry LibreTexts. Available at: [Link][5][6][7]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 6-(chloromethyl)pyridine-2-carboxylate
Advanced Safety & Logistics Guide: Methyl 6-(chloromethyl)pyridine-2-carboxylate
CAS Number: 220040-48-2 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Synonyms: Methyl 6-(chloromethyl)picolinate[1][2][3]
Core Directive & Risk Profile
The Silent Hazard: Electrophilic Alkylation Beyond its GHS classification as a Skin Corrosive (Category 1B) , Methyl 6-(chloromethyl)pyridine-2-carboxylate possesses a specific structural alert: the chloromethyl group attached to a pyridine ring. This moiety acts as a potent electrophile, similar to benzylic halides.
-
Mechanism of Action: The chloromethyl carbon is highly susceptible to nucleophilic attack. In biological systems, it can alkylate DNA and proteins, posing a potential genotoxic risk even if not explicitly classified as a carcinogen yet.
-
Operational Implication: Standard "corrosive" handling is insufficient. You must treat this compound as a potential alkylating agent . The ester group adds susceptibility to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture, further exacerbating tissue damage.
GHS Risk Assessment Table
| Hazard Class | Category | H-Code | Risk Description |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[4] |
| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[4][5][6] |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[7] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[8][9]
| PPE Category | Standard Protocol | Advanced Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Silver Shield® (Laminate)Outer: Nitrile (min 5 mil) | Causality: Alkyl chlorides can permeate standard nitrile rubber. Laminate films offer broad-spectrum resistance to alkylating agents. The outer nitrile glove provides dexterity and protects the inner liner from physical tears. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Causality: As a Category 1B corrosive, "safety glasses" are inadequate. Vapors or dust can bypass side shields. A face shield prevents skin necrosis on the neck/chin during splash events. |
| Respiratory | P100 / N99 Particulate Respirator (Solids)OV/AG Cartridge (Solutions) | Causality: The compound is a respiratory irritant (H335).[4][6] If in solution, organic vapors and potential HCl hydrolysis products require Acid Gas (AG) filtration. |
| Body Defense | Tyvek® Lab Coat (Closed Front) | Causality: Cotton lab coats absorb liquids, holding the corrosive agent against the skin. Tyvek repels particulates and splashes. |
Operational Protocols: Step-by-Step
Phase A: Storage & Stability
-
Environment: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The ester and chloromethyl groups are moisture-sensitive.
-
Validation: Inspect the container for white crusts (indicative of hydrolysis/HCl release) before opening.
Phase B: Weighing & Transfer (The Critical Zone)
-
Location: Fume Hood ONLY . Never weigh on an open bench.
-
Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.
-
Technique:
-
Place a tared vial inside the hood.
-
Transfer solid using a disposable spatula (do not reuse).
-
Cap the vial inside the hood before moving it to the balance if the balance is outside (though an in-hood balance is preferred).
-
Wipe Down: Wipe the exterior of the vial with a dry tissue, then a damp tissue (neutralize trace dust) before removing from the hood.
-
Phase C: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent hydrolysis.
-
Addition: Add the pyridine derivative to the reaction mixture slowly. Exotherms may occur if reacting with strong nucleophiles (amines, thiols).
-
Quenching: When quenching reactions containing this intermediate, assume unreacted alkyl chloride is present. Quench with a mild nucleophile (e.g., aqueous ammonium hydroxide or thiosulfate) to destroy the alkylating potential before disposal.
Emergency Response & Decontamination
Self-Validating Response System:
-
Skin Contact:
-
Immediate: Drench for 15 minutes.
-
Validation: Do not stop flushing until pH paper touches the skin and reads neutral (pH 7).
-
-
Spill Cleanup (Solid):
-
Isolate: Evacuate the immediate area.
-
PPE: Don full PPE (Double gloves, Goggles, Respirator).
-
Action: Do NOT dry sweep (generates dust).[10] Cover with a dry absorbent pad or sand.
-
Neutralization: Scoop into a waste container. Wipe the surface with a dilute (5%) Sodium Thiosulfate solution (neutralizes alkylating agents) followed by water.
-
Visualizations
Figure 1: Safe Handling Lifecycle
This diagram outlines the logical flow of material from receipt to disposal, emphasizing critical control points.
Caption: The operational lifecycle requires strict moisture control during storage and active quenching of the alkylating moiety before disposal.
Figure 2: Spill Response Decision Tree
A logic gate for immediate decision-making during an accidental release.
Caption: Protocol prioritizes dust suppression for solids and containment for liquids, converging on chemical decontamination.
Disposal & Logistics
Waste Stream Management:
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with strong oxidizers or aqueous basic waste (unless deliberately quenching).
-
Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to neutralize the HCl and Nitrogen Oxides (NOx) generated during combustion.
References
-
PubChem. (n.d.).[4] Methyl 6-(chloromethyl)pyridine-2-carboxylate (Compound).[1][2][3][4][11][12] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[4] Registration Dossier - GHS Classification. Retrieved from [Link]
Sources
- 1. 6-Chloromethyl-pyridine-2-carboxylic acid methyl ester | CAS 220040-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. methyl 6-(chloromethyl)pyridine-2-carboxylate - Safety Data Sheet [chemicalbook.com]
- 3. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
- 4. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 12. 6-CHLOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER [allbiopharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
